molecular formula C19H17NO2S B15558130 Tazarotenic Acid-d8

Tazarotenic Acid-d8

Cat. No.: B15558130
M. Wt: 331.5 g/mol
InChI Key: IQIBKLWBVJPOQO-VHOLWYRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotenic Acid-d8 is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 331.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

6-[2-[3,3-dideuterio-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3,9D2

InChI Key

IQIBKLWBVJPOQO-VHOLWYRZSA-N

Origin of Product

United States

Foundational & Exploratory

What is Tazarotenic Acid-d8 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotenic Acid-d8 is the deuterated form of Tazarotenic Acid, the active metabolite of the third-generation topical retinoid, Tazarotene. Tazarotene is a prodrug primarily used in the treatment of plaque psoriasis and acne vulgaris. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its primary application in research, and detailed methodologies for its use.

Core Concepts: this compound and its Research Application

This compound serves as an ideal internal standard for the quantitative analysis of Tazarotenic Acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of eight deuterium (B1214612) atoms into the molecule results in a distinct mass shift without significantly altering its chemical and physical properties. This allows for precise differentiation between the analyte (Tazarotenic Acid) and the internal standard (this compound) during mass spectrometric detection, a cornerstone of accurate bioanalysis.

The primary use of this compound is in pharmacokinetic studies to accurately determine the concentration of Tazarotenic Acid in various biological samples such as plasma, serum, and skin homogenates. By adding a known amount of this compound to the samples at the beginning of the analytical process, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and accuracy of the quantitative data.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for Tazarotenic Acid and its deuterated analog is presented in the table below. This information is critical for the development and validation of bioanalytical methods.

PropertyTazarotenic AcidThis compound
Molecular Formula C₁₉H₁₇NO₂SC₁₉H₉D₈NO₂S
Molecular Weight 323.41 g/mol 331.46 g/mol
Precursor Ion (m/z) 324.1332.1 (inferred)
Product Ion (m/z) 278.1286.1 (inferred)
Linearity Range 10 - 600 pg/mL in plasma[1]N/A (used as internal standard)
Lower Limit of Quantification (LLOQ) 10 pg/mL in plasma[1]N/A (used as internal standard)

Note: The precursor and product ions for this compound are inferred based on the known mass shift of +8 Da due to deuterium labeling and the fragmentation pattern of the non-deuterated analog. These values should be confirmed experimentally during method development.

Mechanism of Action: The Tazarotene Signaling Pathway

Tazarotene, the prodrug of Tazarotenic Acid, exerts its therapeutic effects by modulating gene expression through the retinoic acid receptor (RAR) signaling pathway. Upon topical application, Tazarotene penetrates the skin and is rapidly hydrolyzed by esterases to its active form, Tazarotenic Acid.[2] Tazarotenic acid then translocates into the nucleus and selectively binds to and activates retinoic acid receptors (RARs), with a preference for the RARβ and RARγ subtypes.[3][4] This binding leads to the formation of a heterodimer with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression influences various cellular processes, including differentiation, proliferation, and inflammation, which are key factors in the pathogenesis of psoriasis and acne.

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tazarotene Tazarotene (Prodrug) Esterases Esterases Tazarotene->Esterases Hydrolysis Tazarotenic_Acid_cyto Tazarotenic Acid (Active Metabolite) Tazarotenic_Acid_nuc Tazarotenic Acid Tazarotenic_Acid_cyto->Tazarotenic_Acid_nuc Translocation Esterases->Tazarotenic_Acid_cyto RAR RAR-β / RAR-γ Tazarotenic_Acid_nuc->RAR Binding Complex Tazarotenic Acid-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (Retinoic Acid Response Element) Complex->RARE Binding Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Response ↓ Proliferation ↓ Inflammation ↑ Differentiation Gene_Transcription->Cellular_Response

Tazarotene Signaling Pathway

Experimental Protocol: Quantification of Tazarotenic Acid using this compound Internal Standard

The following is a representative experimental protocol for the quantification of Tazarotenic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices in bioanalytical chemistry.

1. Materials and Reagents:

  • Tazarotenic Acid analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Tazarotenic Acid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare calibration standards by spiking blank biological matrix with known concentrations of Tazarotenic Acid.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (using Liquid-Liquid Extraction as an example):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good separation of the analyte and internal standard from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tazarotenic Acid: 324.1 -> 278.1

      • This compound: 332.1 -> 286.1 (inferred)

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas of the analyte (Tazarotenic Acid) and the internal standard (this compound) for each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Tazarotenic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical experiment utilizing a deuterated internal standard like this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (Internal Standard) Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Construction Area_Ratio->Calibration_Curve Quantification Quantification of Unknown Samples Calibration_Curve->Quantification

Bioanalytical Workflow

Conclusion

This compound is a critical reagent for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in LC-MS/MS methods ensures the accuracy and reliability of pharmacokinetic data for Tazarotenic Acid. This technical guide has provided a comprehensive overview of this compound, its application, the underlying mechanism of action of its parent drug, and a detailed experimental framework for its use. By adhering to sound bioanalytical principles and methodologies, researchers can effectively leverage this compound to advance our understanding of the clinical pharmacology of Tazarotene.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tazarotenic Acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tazarotene is a third-generation, receptor-selective synthetic retinoid that operates as a prodrug. Following topical application, it is rapidly hydrolyzed by esterases in the skin to its active metabolite, Tazarotenic Acid. Tazarotenic Acid-d8 is a deuterated isotopologue of Tazarotenic Acid, employed primarily as an internal standard or tracer for quantitative bioanalytical assays (e.g., LC-MS) due to its identical physicochemical properties and biological activity but distinct mass. This guide delineates the core in vitro mechanism of action of Tazarotenic Acid, focusing on its molecular interactions, downstream genetic and cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Retinoic Acid Receptor (RAR) Agonism

The primary mechanism of action of Tazarotenic Acid involves its function as a selective agonist for Retinoic Acid Receptors (RARs), which are ligand-inducible nuclear transcription factors.

  • Receptor Selectivity: In vitro binding and gene activation assays confirm that Tazarotenic Acid selectively binds to RARs, with a notable preference for the beta (RAR-β) and gamma (RAR-γ) isoforms.[1][2] It does not demonstrate significant affinity for Retinoid X Receptors (RXRs).[1][2] This receptor selectivity is a key feature that distinguishes it from earlier generation retinoids and is thought to contribute to its therapeutic profile.[1]

  • Transcriptional Regulation: Upon binding to RARs, Tazarotenic Acid induces a conformational change in the receptor. This allows the Tazarotenic Acid-RAR complex to heterodimerize with an RXR. The resulting complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4] This binding event modulates the transcription of these genes, leading to the normalization of cellular processes like proliferation and differentiation.[3][4]

Key Molecular and Cellular Effects In Vitro

The binding of Tazarotenic Acid to RARs initiates a cascade of molecular events that culminate in distinct cellular responses. These effects are primarily categorized into gene regulation, modulation of cellular proliferation and differentiation, and anti-inflammatory actions.

Gene Regulation

Tazarotenic Acid modulates the expression of several key genes involved in skin homeostasis.

  • Upregulation of Tazarotene-Induced Genes (TIGs): Treatment with Tazarotenic Acid leads to the significant upregulation of a novel family of genes, namely Tazarotene-Induced Gene 1 (TIG1), TIG2, and TIG3.[4][5][6]

    • TIG1 and TIG3 are considered to be class II tumor suppressor genes.[7] Their induction is associated with the inhibition of cell proliferation and the promotion of apoptosis, contributing to the anti-proliferative effects of the drug.[4][8] This induction is mediated specifically through the RAR pathway.[9]

  • Downregulation of Hyperproliferative and Inflammatory Markers: Tazarotenic Acid effectively downregulates genes associated with the pathology of hyperproliferative skin conditions like psoriasis.[4][6][10] This includes:

    • Keratinocyte Markers: Suppression of hyperproliferative keratins (K6 and K16) and other markers of abnormal keratinocyte differentiation.[7]

    • Inflammatory Mediators: Tazarotenic Acid inhibits the activity of the Activator Protein-1 (AP-1) transcription factor, a key regulator of inflammatory responses.[5][11] This antagonism leads to a reduction in the expression of pro-inflammatory molecules such as Interleukin-6 (IL-6).[5][11]

Cellular Proliferation and Differentiation

In vitro studies using keratinocyte cultures demonstrate that Tazarotenic Acid normalizes cellular kinetics.

  • Anti-proliferative Effects: By upregulating antiproliferative genes like TIG1 and TIG3 and downregulating growth-promoting factors, Tazarotenic Acid inhibits the excessive proliferation of keratinocytes that characterizes psoriatic lesions.[6][10]

  • Normalization of Differentiation: The compound modulates the expression of genes involved in epidermal differentiation, helping to restore a normal differentiation profile in abnormally differentiating keratinocytes.[1][2]

Quantitative Data: Receptor Binding and Transactivation

While specific binding affinity (Kd) values for this compound are not published, data for the active compound Tazarotenic Acid and related retinoids provide context for its potency. The EC50 values reflect the concentration required to achieve 50% of the maximal transcriptional activation in reporter gene assays.

CompoundReceptor SubtypeAssay TypeValueReference
All-trans Retinoic Acid (ATRA) RAR-γTransactivationED50 = 2 nM[12]
Tazarotenic Acid GPR40Insulin SecretionEC50 = 6-14 nM[13]

Note: The GPR40 data is from a drug repurposing study and is not related to the primary dermatological mechanism via RARs, but is included for completeness of available quantitative data. ED50 is functionally equivalent to EC50 in this context.

Experimental Protocols

The in vitro mechanism of Tazarotenic Acid is elucidated through a series of standardized assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity and selectivity of Tazarotenic Acid for different nuclear receptor subtypes.

  • Objective: To quantify the dissociation constant (Kd) or inhibition constant (Ki) of Tazarotenic Acid for RAR-α, RAR-β, and RAR-γ.

  • Methodology:

    • Receptor Preparation: Nuclear extracts containing the specific RAR isoform are prepared from cells (e.g., transfected COS-7 or Sf9 cells) overexpressing the receptor.[14]

    • Competition Binding: A constant, low concentration of a radiolabeled retinoid (e.g., [³H]-all-trans retinoic acid) is incubated with the receptor preparation.

    • Test Compound Addition: Increasing concentrations of unlabeled Tazarotenic Acid are added to compete with the radioligand for binding to the receptor.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand (e.g., via filtration or gel electrophoresis).

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter. The data is plotted as the percentage of specific binding versus the concentration of Tazarotenic Acid.

    • Data Analysis: The IC50 (concentration of Tazarotenic Acid that displaces 50% of the radioligand) is determined and used to calculate the Ki value.

RAR Reporter Gene (Transactivation) Assay

This cell-based assay measures the ability of Tazarotenic Acid to functionally activate RARs and initiate gene transcription.

  • Objective: To determine the EC50 of Tazarotenic Acid for activating transcription via RAR-α, RAR-β, and RAR-γ.

  • Methodology:

    • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) is used.[5][6] The cells are transiently or stably transfected with two plasmids:

      • An Expression Plasmid containing the full-length cDNA for a specific human RAR isoform (e.g., RAR-γ).

      • A Reporter Plasmid containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple copies of a RARE.[5][6]

    • Cell Plating: Transfected cells are seeded into 96-well plates at a defined density (e.g., 30,000 cells/well) and allowed to attach.[5][6]

    • Compound Treatment: Cells are treated with serial dilutions of Tazarotenic Acid. Control wells include a vehicle (e.g., DMSO) and a reference agonist (e.g., all-trans retinoic acid).[5]

    • Incubation: The plates are incubated for 16-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.[5]

    • Lysis and Luminescence Measurement: A luciferase assay reagent is added to each well to lyse the cells and provide the substrate (luciferin). The light produced by the luciferase reaction is measured using a luminometer.[5]

    • Data Analysis: Luminescence values are normalized (e.g., as fold-induction over vehicle control) and plotted against the log of the Tazarotenic Acid concentration. A dose-response curve is fitted to determine the EC50 value.[1]

Gene Expression Analysis (RT-qPCR)

This technique is used to quantify the change in mRNA levels of target genes (e.g., TIG1, TIG3, Keratin 6) in response to Tazarotenic Acid treatment.

  • Objective: To measure the fold-change in the expression of specific genes in cells treated with Tazarotenic Acid compared to untreated cells.

  • Methodology:

    • Cell Culture and Treatment: Human keratinocytes or other relevant cell lines are cultured and treated with Tazarotenic Acid at a specified concentration for a defined period.

    • RNA Extraction: Total RNA is isolated from both treated and control cells using a suitable extraction kit.

    • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the target gene (e.g., TIG3) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

    • Data Acquisition: A qPCR instrument measures the fluorescence intensity at each cycle of amplification. The cycle at which the fluorescence crosses a threshold (Ct value) is determined.

    • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, which compares the Ct values of the target gene and the housekeeping gene in the treated versus control samples to determine the fold-change in expression. Studies have shown a greater than 4-fold induction of TIG3 mRNA after treatment.[8]

Mandatory Visualizations

Signaling Pathway of Tazarotenic Acid

Tazarotenic_Acid_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects TA Tazarotenic Acid RAR RAR-β / RAR-γ TA->RAR Binds Complex TA-RAR-RXR Heterodimer RAR->Complex Heterodimerizes with RXR RXR RXR->Complex RARE RARE on DNA Complex->RARE Binds to Transcription Modulation of Gene Transcription RARE->Transcription Upregulation Upregulation: TIG1, TIG3 Transcription->Upregulation Downregulation Downregulation: Pro-inflammatory Genes (e.g., via AP-1 inhibition) Transcription->Downregulation

Caption: Tazarotenic Acid cellular signaling pathway.

Experimental Workflow for Reporter Gene Assay

Reporter_Assay_Workflow start Start transfect Transfect HEK293 cells with RAR and Luciferase-RARE plasmids start->transfect seed Seed transfected cells into 96-well plate transfect->seed treat Treat cells with serial dilutions of Tazarotenic Acid seed->treat incubate Incubate for 16-24 hours at 37°C treat->incubate lyse Add Luciferase Assay Reagent (Lysis + Substrate) incubate->lyse read Measure luminescence with a luminometer lyse->read analyze Analyze data and calculate EC50 read->analyze end_node End analyze->end_node

Caption: Workflow for a RAR transactivation reporter assay.

Logical Relationships of Tazarotenic Acid's Effects

Logical_Relationships TA Tazarotenic Acid RAR_Activation Selective Activation of RAR-β / RAR-γ TA->RAR_Activation causes Gene_Mod Altered Gene Transcription RAR_Activation->Gene_Mod leads to TIG_Up ↑ TIG1, TIG3 Gene_Mod->TIG_Up AP1_Down ↓ AP-1 Activity Gene_Mod->AP1_Down Prolif_Down ↓ Keratinocyte Proliferation Gene_Mod->Prolif_Down directly causes Diff_Norm Normalized Differentiation Gene_Mod->Diff_Norm directly causes TIG_Up->Prolif_Down contributes to Inflam_Down ↓ Inflammation AP1_Down->Inflam_Down results in

Caption: Cause-and-effect relationships of Tazarotenic Acid.

References

In-Depth Technical Guide to Tazarotenic Acid-d8: Commercial Availability, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated retinoid, Tazarotenic Acid-d8, including its commercial availability, key suppliers, and its application in experimental research. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, analytical chemistry, and drug development who are interested in utilizing this stable isotope-labeled compound.

Commercial Availability and Suppliers

This compound, a deuterated analog of Tazarotenic acid, is commercially available from a number of specialized chemical suppliers. It is primarily intended for research and laboratory use only and not for human or therapeutic applications.[1] The compound is often utilized as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart, tazarotene (B1682939), and its active metabolite, tazarotenic acid.

Below is a summary of key suppliers and their product specifications for this compound:

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
ClinivexRCLST260010Not SpecifiedNot SpecifiedAvailable in milligram quantities.[1]
Santa Cruz Biotechnology, Inc.sc-474530C₁₉H₉D₈NO₂S331.46Available as a biochemical reagent.[2]
PharmaffiliatesPA STI 081120C₁₉H₉D₈NO₂S331.46Listed under stable isotopes.[3]
MedChemExpressNot SpecifiedNot SpecifiedNot SpecifiedMentioned as a deuterium-labeled Tazarotenic acid.
Chemsrc1246815-76-8 (for Tazarotene-d8)C₂₁H₁₅D₆NO₂S (for Tazarotene-d8)357.499 (for Tazarotene-d8)Provides physical and chemical properties for the related compound Tazarotene-d8.[4]

Signaling Pathway of Tazarotenic Acid

Tazarotenic acid, the active metabolite of the prodrug tazarotene, exerts its biological effects by modulating the retinoic acid receptor (RAR) signaling pathway. As a synthetic retinoid, it selectively binds to and activates retinoic acid receptors, with a preference for RARβ and RARγ subtypes. This interaction leads to the regulation of gene expression involved in cellular differentiation, proliferation, and inflammation.

The signaling cascade is initiated when Tazarotenic acid enters the cell and binds to the RAR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event can either activate or repress gene transcription, leading to the downstream cellular effects.

Tazarotenic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Tazarotene Tazarotene (Prodrug) Esterases Esterases Tazarotene->Esterases Hydrolysis Tazarotenic_Acid This compound (Active Metabolite) RAR RAR Tazarotenic_Acid->RAR Binds Esterases->Tazarotenic_Acid RAR_RXR_complex RAR-RXR Heterodimer RAR->RAR_RXR_complex RXR RXR RXR->RAR_RXR_complex RARE RARE (Retinoic Acid Response Element) RAR_RXR_complex->RARE Binds to Gene_Transcription Gene Transcription (Activation/Repression) RARE->Gene_Transcription Regulates Cellular_Response Cellular Response (↓ Proliferation, ↓ Inflammation, ↑ Differentiation) Gene_Transcription->Cellular_Response

Tazarotenic Acid Signaling Pathway

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of tazarotene and tazarotenic acid in biological matrices, such as plasma and skin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies described in the scientific literature. Researchers should optimize and validate the method for their specific application and instrumentation.

Objective: To quantify the concentration of tazarotene and tazarotenic acid in a biological matrix using this compound as an internal standard.

Materials:

  • Tazarotene and Tazarotenic Acid analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Biological matrix (e.g., plasma, skin homogenate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of tazarotene, tazarotenic acid, and this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solutions to create calibration curves. The concentration range should encompass the expected analyte concentrations in the samples.[5]

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add a known volume of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.

      • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is often used.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The specific precursor-to-product ion transitions for tazarotene, tazarotenic acid, and this compound need to be optimized on the specific instrument.

Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Experimental Workflow for Bioanalysis

References

The Pivotal Role of Tazarotenic Acid-d8 in Modern Pharmacokinetic Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and significance of Tazarotenic Acid-d8 in pharmacokinetic (PK) studies. Tazarotene (B1682939), a third-generation topical retinoid, is a prodrug that is rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[1][2][3] Understanding the systemic exposure and pharmacokinetic profile of tazarotenic acid is critical for assessing the safety and efficacy of tazarotene-based therapies for dermatological conditions like psoriasis and acne.[1][4]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[5] This guide will delve into the principles of its application, present detailed experimental methodologies, and summarize key quantitative data, providing a vital resource for professionals in the field of drug metabolism and pharmacokinetics (DMPK).

Core Principles: The Indispensable Role of Deuterated Internal Standards

Quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[5][6] To ensure data accuracy and precision, a suitable internal standard (IS) is essential.[7]

This compound is the deuterium-labeled analog of tazarotenic acid. Deuterated standards are the preferred choice for an IS in LC-MS-based bioanalysis for several key reasons:[5][6][7]

  • Physicochemical Similarity : this compound is chemically and physically almost identical to the unlabeled tazarotenic acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[6]

  • Co-elution : The deuterated standard co-elutes with the analyte during liquid chromatography. This is crucial because both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction.[5][7]

  • Correction for Variability : By adding a known, fixed amount of this compound to every sample, calibrator, and quality control at the start of the analytical workflow, it serves as a reliable control for variability in sample extraction recovery, injection volume, and ionization efficiency.[6][7]

  • Mass Differentiation : The mass difference between this compound and tazarotenic acid, due to the replacement of hydrogen atoms with deuterium, allows the two compounds to be distinguished by the mass spectrometer.[6]

The use of a deuterated internal standard is a fundamental component of the isotope dilution mass spectrometry (IDMS) technique, which provides the highest level of accuracy and precision in quantitative analysis.[5]

Pharmacokinetics of Tazarotene and Tazarotenic Acid

Tazarotene is a topical prodrug with limited percutaneous penetration.[8][9] Following topical application, it is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid.[1][10] Systemic exposure to the parent compound, tazarotene, is often non-detectable in plasma.[2]

The active metabolite, tazarotenic acid, has a systemic bioavailability of approximately 1% to 5%.[1] It is highly bound to plasma proteins (>99%) and has a terminal half-life of about 16 to 18 hours.[1][4][10] Tazarotenic acid is further metabolized to its sulfoxide, sulfones, and other polar metabolites, which are then eliminated through both urinary and fecal pathways.[1][10]

The following table summarizes key pharmacokinetic parameters for tazarotenic acid after topical application of tazarotene cream 0.1% under different conditions.

Study PopulationApplication AreaMean Cmax (µg/L)Mean AUC (µg·h/L)Day of Max Concentration
Acne VulgarisFace Only (Standard)0.10 ± 0.061.54 ± 1.01Day 15
Acne Vulgaris15% Body Surface Area (Exaggerated)1.20 ± 0.4117.0 ± 6.1Day 15
Photodamaged SkinFace Only (Standard)0.236 ± 0.2552.44 ± 1.38Day 15
Photodamaged Skin15% Body Surface Area (Exaggerated)1.75 ± 0.5323.8 ± 7.0Day 22
Data sourced from a study on tazarotene cream 0.1% pharmacokinetics.[11]

Experimental Protocol for Quantification in Biological Matrices

This section outlines a detailed methodology for the quantification of tazarotenic acid in human plasma using this compound as an internal standard, based on established bioanalytical principles for similar compounds.[6][12]

3.1. Sample Preparation (Protein Precipitation)

  • Aliquoting : Transfer a 100 µL aliquot of human plasma (from study samples, calibration standards, or quality controls) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., at a concentration of 50 ng/mL in acetonitrile) to each tube.

  • Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing : Vortex each tube vigorously for 1 minute to ensure thorough mixing.[6]

  • Centrifugation : Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Analysis : Inject the reconstituted sample into the LC-MS/MS system.

3.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase : A gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Flow Rate : 0.4 mL/min.[6]

    • Injection Volume : 5 µL.[6]

    • Column Temperature : 40°C.

  • Mass Spectrometry (MS/MS)

    • Instrument : Triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray ionization (ESI), typically in negative mode for acidic compounds.

    • Detection : Multiple Reaction Monitoring (MRM).

      • Tazarotenic Acid Transition : [Precursor Ion (m/z) → Product Ion (m/z)]

      • This compound Transition : [Precursor Ion (m/z) → Product Ion (m/z)]

3.3. Method Validation

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA). The table below summarizes typical acceptance criteria for key validation parameters.

ParameterDescriptionTypical Acceptance Criteria
Linearity The range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
LLOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Precision ≤ 20%, Accuracy within ±20%.
Precision The closeness of repeated measurements (intra- and inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at LLOQ).
Recovery The efficiency of the extraction process.Consistent and reproducible across concentration levels.
Matrix Effect The influence of matrix components on ionization.Consistent and reproducible.
Stability Analyte stability under various storage and handling conditions.Within ±15% of baseline concentrations.
Based on general FDA guidelines for bioanalytical method validation and data from similar studies.[12][13]

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological and experimental processes. The following have been generated using the DOT language to adhere to the specified requirements.

Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Metabolites Sulfoxides, Sulfones & Other Polar Metabolites Tazarotenic_Acid->Metabolites Hepatic Metabolism Elimination Urinary & Fecal Elimination Metabolites->Elimination

Caption: Metabolic pathway of Tazarotene.

The diagram above illustrates the metabolic conversion of the prodrug tazarotene into its active form, tazarotenic acid, which is then further metabolized for elimination.[1][10]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation (Analyte + IS Co-elute) Evap->LC MS MS/MS Detection (Differentiation by Mass) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Concentration via Calibration Curve Ratio->Quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

This workflow diagram details the key steps in a typical pharmacokinetic study, from preparing the biological sample with a deuterated internal standard to the final quantification of the analyte.[6]

Conclusion

The use of this compound as an internal standard is fundamental to the robust and reliable quantification of tazarotenic acid in biological matrices. Its properties allow for the effective correction of analytical variability, ensuring that pharmacokinetic data is of the highest accuracy and precision. This technical guide provides the foundational knowledge, experimental framework, and quantitative context necessary for researchers and drug development professionals to effectively design and interpret pharmacokinetic studies involving tazarotene. By adhering to these principles and methodologies, the scientific community can ensure the generation of high-quality data crucial for regulatory submissions and the clinical advancement of dermatological therapies.

References

Isotopic Labeling of Tazarotenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Tazarotenic Acid, the active metabolite of the topical retinoid Tazarotene. This document details the compound's mechanism of action, metabolic pathways, and analytical methodologies for its isotopically labeled forms. Due to the limited availability of specific synthetic protocols for isotopically labeled Tazarotenic Acid in publicly accessible literature, this guide also furnishes a generalized synthetic approach based on established methods for analogous retinoid compounds.

Introduction to Tazarotenic Acid and Isotopic Labeling

Tazarotene is a third-generation, receptor-selective retinoid prodrug primarily used in the topical treatment of psoriasis, acne, and photoaging.[1] Upon administration, Tazarotene is rapidly hydrolyzed by esterases in the skin and plasma to its active form, Tazarotenic Acid.[2] Tazarotenic Acid exerts its therapeutic effects by modulating gene expression through its interaction with retinoic acid receptors (RARs).[3]

Isotopic labeling is a critical technique in drug development and metabolic research.[4] By replacing specific atoms in a molecule with their stable or radioactive isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)), researchers can trace the metabolic fate of a drug, quantify its metabolites, and elucidate its mechanism of action without significantly altering its chemical properties.[5][6] For Tazarotenic Acid, isotopically labeled analogues are invaluable tools for pharmacokinetic, metabolism, and receptor-binding studies.

Mechanism of Action and Signaling Pathway

Tazarotenic Acid selectively binds to Retinoic Acid Receptors (RARs), with a particular affinity for the β and γ isoforms.[3] This binding initiates a cascade of molecular events that normalize cell differentiation and proliferation and reduce inflammation.

The signaling pathway of Tazarotenic Acid can be summarized as follows:

  • Cellular Uptake and Conversion: Tazarotene, the prodrug, penetrates the cell membrane and is converted to Tazarotenic Acid by intracellular esterases.

  • Nuclear Translocation and Receptor Binding: Tazarotenic Acid translocates to the nucleus and binds to the Ligand-Binding Domain (LBD) of RARs.

  • Heterodimerization and DNA Binding: The Tazarotenic Acid-RAR complex forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

  • Gene Transcription Modulation: The binding of the RAR/RXR heterodimer to RAREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in:

    • Upregulation of anti-proliferative and differentiation-promoting genes: This includes genes like Tazarotene-Induced Genes (TIGs) such as TIG1, TIG2, and TIG3.

    • Downregulation of pro-inflammatory and hyperproliferative markers: Tazarotenic Acid antagonizes the activity of transcription factors like Activator Protein-1 (AP-1), which is involved in inflammation and cellular proliferation.

Tazarotenic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid_Cytoplasm Tazarotenic Acid Tazarotene->Tazarotenic_Acid_Cytoplasm Hydrolysis Esterases Esterases Tazarotenic_Acid_Nucleus Tazarotenic Acid Tazarotenic_Acid_Cytoplasm->Tazarotenic_Acid_Nucleus Translocation RAR RAR (β/γ) Tazarotenic_Acid_Nucleus->RAR Binds RAR_RXR_Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR RXR RXR->RAR_RXR_Complex RARE RARE (on DNA) RAR_RXR_Complex->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Initiates AP1 AP-1 Antagonism Gene_Transcription->AP1 TIGs Upregulation of TIGs (TIG1, TIG2, TIG3) Gene_Transcription->TIGs

Fig. 1: Tazarotenic Acid Signaling Pathway.

Metabolism of Tazarotenic Acid

Tazarotenic Acid is further metabolized in the body, primarily by cytochrome P450 enzymes. The main metabolic pathway involves oxidation of the sulfur atom in the thiopyran ring.

Key metabolic transformations include:

  • Sulfoxidation: Tazarotenic Acid is oxidized to Tazarotenic Acid Sulfoxide (B87167).

  • Sulfonation: Further oxidation of the sulfoxide yields Tazarotenic Acid Sulfone.

  • Hydroxylation: A hydroxylated metabolite of Tazarotenic Acid has also been identified.[7]

These metabolic steps are primarily catalyzed by CYP26A1 and CYP26B1, which are human retinoic acid hydroxylases.[7]

Tazarotenic_Acid_Metabolism Tazarotenic_Acid Tazarotenic Acid Sulfoxide Tazarotenic Acid Sulfoxide Tazarotenic_Acid->Sulfoxide Oxidation Hydroxylated Hydroxylated Tazarotenic Acid Tazarotenic_Acid->Hydroxylated Hydroxylation CYP26A1_B1 CYP26A1/B1 Tazarotenic_Acid->CYP26A1_B1 Sulfone Tazarotenic Acid Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->CYP26A1_B1 Hydroxylated->CYP26A1_B1

Fig. 2: Metabolic Pathway of Tazarotenic Acid.

Table 1: Key Enzymes and Metabolites in Tazarotenic Acid Metabolism

PrecursorEnzyme(s)Metabolite(s)
Tazarotenic AcidCYP26A1/B1Tazarotenic Acid Sulfoxide, Hydroxylated Tazarotenic Acid
Tazarotenic Acid SulfoxideCYP26A1/B1Tazarotenic Acid Sulfone

Experimental Protocols

Generalized Protocol for Isotopic Labeling of Tazarotenic Acid

To introduce an isotopic label, one of the starting materials would need to be synthesized with the desired isotope. For example, for ¹³C labeling, one could use a ¹³C-labeled precursor in the synthesis of the nicotinic acid moiety or the thiopyran ring. For deuterium labeling, deuterated reagents would be used at appropriate steps.

A plausible, generalized workflow for synthesizing ¹³C-labeled Tazarotenic Acid is outlined below:

Isotopic_Labeling_Workflow cluster_synthesis Synthesis of Labeled Precursors cluster_coupling Coupling and Hydrolysis cluster_purification Purification and Analysis Labeled_Nicotinate Synthesis of ¹³C-Ethyl 6-chloronicotinate Coupling Sonogashira Coupling Labeled_Nicotinate->Coupling Thiopyran_Acetylene Synthesis of 4,4-dimethyl-6-ethynyl-thiochromane Thiopyran_Acetylene->Coupling Labeled_Tazarotene ¹³C-Tazarotene Coupling->Labeled_Tazarotene Hydrolysis Ester Hydrolysis Labeled_Tazarotene->Hydrolysis Labeled_Tazarotenic_Acid ¹³C-Tazarotenic Acid Hydrolysis->Labeled_Tazarotenic_Acid Purification Purification (e.g., HPLC) Labeled_Tazarotenic_Acid->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Fig. 3: Generalized Isotopic Labeling Workflow.

Note: This represents a generalized approach. The specific reaction conditions, catalysts, and purification methods would need to be optimized for the synthesis of isotopically labeled Tazarotenic Acid.

Analytical Methodology for Labeled Tazarotenic Acid

The analysis of isotopically labeled Tazarotenic Acid and its metabolites typically involves chromatographic separation followed by mass spectrometric detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying Tazarotenic Acid and its metabolites in biological matrices. A reverse-phase C18 column can be used for separation, and detection is achieved using multiple reaction monitoring (MRM) in positive ionization mode.[7] The mass transitions would be adjusted to account for the mass shift introduced by the isotopic label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the position and extent of isotopic labeling in the final product.

Quantitative Data

Specific quantitative data, such as isotopic purity, yield, and specific activity for the synthesis of labeled Tazarotenic Acid, are not publicly available. However, for any synthesis of an isotopically labeled compound, these parameters are critical for its use in quantitative studies.

Table 2: Desired Quantitative Parameters for Labeled Tazarotenic Acid

ParameterDescriptionDesired Value
Chemical Purity The percentage of the desired compound in the final product.>98% (as determined by HPLC)
Isotopic Purity The percentage of the labeled compound that contains the isotope at the desired position(s).>99%
Yield The overall efficiency of the synthetic process.Highly variable
Specific Activity For radiolabeled compounds, the amount of radioactivity per unit mass of the compound.Application-dependent

Conclusion

Isotopically labeled Tazarotenic Acid is an indispensable tool for advancing our understanding of its pharmacology and metabolism. While detailed synthetic protocols are not widely published, this guide provides a comprehensive overview of its mechanism of action and a framework for its synthesis and analysis based on established chemical principles for retinoids. Further research is warranted to develop and publish specific, optimized protocols for the synthesis of various isotopically labeled forms of Tazarotenic Acid to support ongoing and future research in dermatology and drug development.

References

Tazarotenic Acid-d8: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Tazarotenic Acid-d8 is paramount for ensuring the accuracy and reliability of experimental data. This guide provides an in-depth explanation of a typical CoA for this compound, detailing the analytical methodologies employed and the biological significance of this compound.

This compound is the deuterated form of Tazarotenic Acid, the active metabolite of the topical retinoid prodrug, Tazarotene.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its use is critical in pharmacokinetic and metabolic studies to ensure precise measurement of the unlabeled drug.

Certificate of Analysis: this compound

A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and isotopic enrichment. Below are tables summarizing the typical quantitative data found on a CoA.

Table 1: Product Information

ParameterSpecification
Product Name This compound
Catalog Number PA STI 081120
Molecular Formula C₁₉H₉D₈NO₂S[4]
Molecular Weight 331.46 g/mol [4]
CAS Number N/A
Storage Condition -20°C, protect from light and moisture

Table 2: Analytical Test Results

TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white solidConforms
Purity (HPLC) HPLC-UV≥98.0%99.5%
Identity (¹H-NMR) ¹H-NMR SpectroscopyConforms to structureConforms
Identity (Mass Spec) LC-MSConforms to molecular weightConforms
Isotopic Enrichment Mass Spectrometry≥98%99.2%
Residual Solvents GC-MSMeets USP <467> limitsConforms

Experimental Protocols

The analytical tests listed in the CoA are performed using specific, validated methodologies to ensure the quality and reliability of the product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of retinoids and their derivatives.[5][6][7]

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed for the separation of retinoids.

  • Mobile Phase : A gradient elution is often used, starting with a mixture of water and acetonitrile (B52724) with 0.1% formic acid, gradually increasing the acetonitrile concentration.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is performed at the maximum absorbance wavelength of Tazarotenic Acid.

  • Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Spectroscopic Methods for Identity Confirmation

¹H-NMR Spectroscopy is utilized to confirm the chemical structure of the molecule. The absence of proton signals at the deuterated positions confirms the isotopic labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly sensitive and specific method for confirming both the identity and molecular weight of the compound.[8][9][10] The mass-to-charge ratio (m/z) of the molecular ion corresponding to this compound is measured.

Mass Spectrometry for Isotopic Enrichment

The isotopic enrichment is a critical parameter for a stable isotope-labeled standard. It is determined by mass spectrometry, which measures the ratio of the deuterated compound to its unlabeled counterpart.

Mechanism of Action and Signaling Pathway

Tazarotene, the parent prodrug, is converted to its active form, Tazarotenic Acid, by esterases in the skin.[1][11] Tazarotenic Acid then binds to retinoic acid receptors (RARs), with a preference for RARβ and RARγ.[12][13][14] This binding modulates the expression of genes involved in cellular differentiation, proliferation, and inflammation.[12][15]

Tazarotenic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tazarotene Tazarotene (Prodrug) Esterases Esterases Tazarotene->Esterases Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Esterases->Tazarotenic_Acid Hydrolysis RAR Retinoic Acid Receptors (RARβ/γ) Tazarotenic_Acid->RAR Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex RARE Retinoic Acid Response Elements (RARE) in DNA Complex->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Biological_Effects ↓ Proliferation ↓ Inflammation ↑ Differentiation Gene_Expression->Biological_Effects

Tazarotenic Acid Signaling Pathway

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of this compound using HPLC.

HPLC_Purity_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A1 Weigh Tazarotenic Acid-d8 Standard A2 Dissolve in Appropriate Solvent (e.g., Acetonitrile) A1->A2 A3 Dilute to a Known Concentration A2->A3 A4 Filter the Solution A3->A4 B1 Inject Sample into HPLC System A4->B1 B2 Separation on C18 Column B1->B2 B3 UV Detection B2->B3 C1 Integrate Peak Areas in Chromatogram B3->C1 C2 Calculate Purity: (Area of Main Peak / Total Area) x 100% C1->C2

HPLC Purity Analysis Workflow

References

An In-depth Technical Guide to the Safe Handling of Tazarotenic Acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling protocols for Tazarotenic Acid-d8, a deuterated analog of Tazarotenic Acid. The information herein is intended for researchers, scientists, and professionals in drug development. While specific safety data for this compound is limited, this document extrapolates from the known safety profile of the parent compounds, Tazarotene and Tazarotenic Acid, to ensure best practices in a laboratory setting.

Introduction to this compound

This compound is the deuterated form of Tazarotenic Acid, the active metabolite of the topical retinoid Tazarotene. The deuterium (B1214612) labeling at the four methyl groups of the 4,4-dimethylthiochroman (B1599648) ring system makes it a valuable internal standard for quantitative bioanalytical applications, such as mass spectrometry-based assays, due to its mass shift of +8 m/z compared to the unlabeled compound[1]. Its chemical stability under standard laboratory conditions ensures no significant hydrogen-deuterium exchange occurs, providing reliability in experimental settings[1].

Hazard Identification and Classification

Based on the data for the parent compound, Tazarotene, this compound should be handled as a substance with potential reproductive toxicity.

GHS Classification (based on Tazarotene):

  • Reproductive Toxicity: Category 2

Hazard Statements (based on Tazarotene):

  • H361: Suspected of damaging fertility or the unborn child.

Signal Word: Warning

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its parent compounds.

PropertyThis compoundTazarotenic AcidTazarotene
Molecular Formula C₁₉H₉D₈NO₂S[2]C₁₉H₁₇NO₂S[3]C₂₁H₂₁NO₂S
Molecular Weight 331.46 g/mol [2]323.41 g/mol [3]351.46 g/mol
CAS Number Not Available[2]118292-41-4[3]118292-40-3[4]
Appearance SolidSolidSolid
Purity (by HPLC) >95%[1]≥90%[3]≤100%[4]

Toxicological Data (Based on Tazarotene)

The toxicological data for this compound has not been explicitly determined. The following data for the parent compound, Tazarotene, should be used for risk assessment.

MetricValueSpeciesRouteReference
LD50 >2 g/kgRatOral
TDLo 0.14 mg/kg / 1 week (intermittent)HumanOral
Developmental Toxicity No-Effect Level 0.05 mg/kg/dayRat, RabbitOral[5]

Excessive topical use of Tazarotene may lead to significant skin reactions such as redness, peeling, or discomfort. Oral ingestion has been associated with potential liver function effects and hypertriglyceridemia[5].

Handling and Storage

5.1. Personal Protective Equipment (PPE)

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye/Face Protection: Use eye and face protection.

  • Respiratory Protection: Avoid inhalation of dust. Ensure adequate ventilation.

5.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Eyewash stations and safety showers should be readily accessible.

5.3. Storage Conditions

CompoundRecommended Storage
This compound +4°C[1]
Tazarotenic Acid Refrigerator (2-8°C) for long-term storage[3]
Tazarotene Keep refrigerated to maintain product quality[4]. Store locked up in a dry, well-ventilated place with the container tightly closed[4].

5.4. Spills and Disposal

  • Spills: In case of a spill, avoid generating dust. Cover drains and collect the material into a suitable container for disposal. Clean the affected area thoroughly.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Experimental Protocols and Workflows

6.1. General Laboratory Safety Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Review SDS & Protocols b Don Personal Protective Equipment (PPE) a->b c Weighing & Aliquoting (in fume hood) b->c d Solution Preparation c->d e Experimental Procedure d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff & Dispose of PPE g->h

General laboratory workflow for handling this compound.

6.2. Hierarchy of Safety Controls

This diagram outlines the logical relationship of safety precautions when working with potentially hazardous chemicals.

G cluster_controls Hierarchy of Safety Controls a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) c->d

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tazarotenic Acid-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tazarotenic Acid-d8 in biological matrices such as plasma and skin homogenates. Tazarotenic acid is the active metabolite of tazarotene (B1682939), a third-generation retinoid.[1][2] The use of a deuterated internal standard, this compound, ensures high accuracy and precision in quantification. This method is suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies in drug development.

The protocol outlines procedures for sample preparation using liquid-liquid extraction, chromatographic separation via reversed-phase HPLC, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The established method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Tazarotene is a prodrug that is rapidly converted to its active form, tazarotenic acid, which exerts its therapeutic effects by binding to retinoic acid receptors.[2] Accurate measurement of tazarotenic acid concentrations in biological samples is crucial for understanding its pharmacokinetic profile and ensuring safety and efficacy. Stable isotope-labeled internal standards, such as this compound, are best practice for quantitative LC-MS/MS analysis as they compensate for variability in sample preparation and matrix effects.[3] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for this compound.

Experimental

Materials and Reagents
  • Tazarotenic Acid and this compound standards

  • HPLC-grade acetonitrile, methanol, and water[1]

  • Formic acid (HPLC-grade)[1]

  • Ammonium acetate (B1210297) (HPLC-grade)[1]

  • Ethyl ether and cyclohexane (B81311) for extraction[4]

  • Control biological matrix (e.g., human plasma, skin homogenate)

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted for plasma samples. For other matrices like skin homogenates, modifications to the extraction procedure may be necessary.

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Acidify the plasma samples by adding 5% glacial acetic acid.[4]

  • Add 1 mL of extraction solvent (ethyl ether-cyclohexane, 4:1, v/v).[4]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix interferences.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.4 µm) provides good retention and peak shape.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[4][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 10 µL.

A gradient elution is recommended to ensure efficient separation and shorter run times.[4][5]

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.01090
3.01090
3.19010
5.09010
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.[6]

  • Ion Spray Voltage: 5500 V.[6]

The MRM transitions for Tazarotenic Acid and the proposed transitions for this compound are listed below. These transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tazarotenic AcidTo be determined empiricallyTo be determined empiricallyTo be optimized
This compoundTo be determined empiricallyTo be determined empiricallyTo be optimized

Note: The exact m/z values for precursor and product ions for Tazarotenic Acid and its d8 variant need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will correspond to the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell. For this compound, the precursor ion will be 8 Da higher than that of the unlabeled compound.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Linearity: The method demonstrated linearity over a concentration range of 10-600 pg/mL for tazarotenic acid in previous studies.[4][7] A similar range is expected for the deuterated analog.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ). Previous methods for the non-deuterated form have shown precision and accuracy to be lower than 7.3%.[4]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte should be assessed.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.

Quantitative Data Summary
ParameterTazarotenic AcidThis compound (Internal Standard)
Retention Time (min)~2.5 (To be confirmed)~2.5 (To be confirmed)
Precursor Ion (m/z)[M+H]+[M+H+8]+
Product Ion (m/z)Fragment 1, Fragment 2Corresponding deuterated fragments
Linearity Range10 - 600 pg/mL (expected)N/A
LLOQ10 pg/mL (expected)N/A

Workflow and Pathway Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a sensitive and reliable LC-MS/MS method for the quantification of this compound in biological matrices. The use of a deuterated internal standard ensures the accuracy and precision required for regulated bioanalysis. This method can be readily implemented in laboratories involved in preclinical and clinical drug development.

References

Application Note: High-Throughput Analysis of Tazarotenic Acid in Plasma Using Tazarotenic Acid-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotenic acid is the active metabolite of tazarotene (B1682939), a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1] Pharmacokinetic studies are crucial to understanding the systemic exposure and safety profile of tazarotene following topical administration.[2] Accurate and precise quantification of tazarotenic acid in plasma is essential for these studies. The use of a stable isotope-labeled internal standard, such as Tazarotenic Acid-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.

This application note provides a detailed protocol for the extraction and quantification of tazarotenic acid in plasma using this compound as an internal standard. The described method is based on a validated LC-MS/MS assay and is suitable for high-throughput analysis in clinical and preclinical drug development.[2][3]

Experimental Protocols

Materials and Reagents
  • Tazarotenic Acid (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (or other relevant species)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Glacial Acetic Acid

  • Ethyl Ether

  • Cyclohexane

  • Ultrapure Water

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tazarotenic Acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tazarotenic Acid stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 10 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the extraction of tazarotenic acid from plasma.[2][3]

  • Aliquot 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (this compound, 10 ng/mL) to each tube, except for blank samples.

  • Acidify the samples by adding 20 µL of 5% glacial acetic acid in water. Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (ethyl ether:cyclohexane, 4:1 v/v).

  • Vortex for 5 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 v/v acetonitrile/water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A gradient optimized for the separation of tazarotenic acid from endogenous plasma components. A typical starting point is a linear gradient from 10% to 90% B over 5 minutes.[2]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions Tazarotenic Acid: To be determined empirically. A plausible transition would be [M+H]+ or [M-H]- to a characteristic fragment ion. This compound: The precursor ion will be 8 Da higher than that of the unlabeled analyte. The fragment ion may be the same or also shifted by 8 Da, depending on the fragmentation pattern.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the analysis of tazarotenic acid in plasma, which demonstrates the expected performance of the method described herein.[2]

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (pg/mL)LLOQ (pg/mL)
Tazarotenic Acid10 - 60010

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Tazarotenic AcidLow20< 5.2< 7.392.7 - 107.3
Tazarotenic AcidMedium100< 5.2< 7.392.7 - 107.3
Tazarotenic AcidHigh500< 5.2< 7.392.7 - 107.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (200 µL) add_is Add this compound (IS) plasma_sample->add_is acidify Acidify with Acetic Acid add_is->acidify extraction Liquid-Liquid Extraction (Ethyl Ether:Cyclohexane) acidify->extraction centrifuge Centrifuge extraction->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the analysis of Tazarotenic Acid in plasma.

signaling_pathway Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis in vivo RAR Retinoic Acid Receptors (RARs) Tazarotenic_Acid->RAR Binds and Activates Gene_Expression Modulation of Gene Expression RAR->Gene_Expression Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammatory, Anti-proliferative) Gene_Expression->Therapeutic_Effects

Caption: Simplified metabolic activation pathway of Tazarotene.

References

Tazarotenic Acid-d8: Application Notes and Protocols for Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotenic acid is the active metabolite of tazarotene (B1682939), a third-generation topical retinoid.[1][2] Tazarotene is a prodrug that is rapidly hydrolyzed to tazarotenic acid in the skin by esterases.[1] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, to modulate gene expression.[1] This interaction regulates cellular processes such as proliferation, differentiation, and inflammation, making it a valuable compound in the treatment of various dermatological conditions. Tazarotenic Acid-d8 is a deuterated form of tazarotenic acid, which is used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of the active drug and its metabolites in biological samples.

Mechanism of Action

Tazarotenic acid exerts its effects by binding to RARs, which are ligand-activated transcription factors. Upon binding, the tazarotenic acid-RAR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in keratinocyte differentiation, proliferation, and inflammation.

Key molecular actions include:

  • Downregulation of hyperproliferative and inflammatory markers: Tazarotene has been shown to down-regulate markers of keratinocyte differentiation and proliferation.[3]

  • Upregulation of Tazarotene-Induced Genes (TIGs): Tazarotene induces the expression of novel genes, including TIG-1, TIG-2, and TIG-3.[3] These genes are thought to play a role in the anti-proliferative effects of the drug.[3]

Signaling Pathway of Tazarotenic Acid

Tazarotenic_Acid_Pathway cluster_cell Keratinocyte Tazarotene Tazarotene (Prodrug) Esterase Esterase Tazarotene->Esterase Hydrolysis Tazarotenic_Acid This compound (Active Metabolite) RAR RAR-β / RAR-γ Tazarotenic_Acid->RAR Binds Esterase->Tazarotenic_Acid Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Gene_Modulation Modulation of Gene Expression RARE->Gene_Modulation Cellular_Effects Regulation of: - Proliferation - Differentiation - Inflammation Gene_Modulation->Cellular_Effects

Tazarotenic Acid Signaling Pathway

Applications in Dermatological Research

Tazarotenic acid and its deuterated form are utilized in preclinical and clinical research for various dermatological conditions:

  • Psoriasis: Tazarotene is effective in treating plaque psoriasis by normalizing keratinocyte differentiation and reducing proliferation.[2]

  • Acne Vulgaris: It is used to treat acne due to its comedolytic and anti-inflammatory properties.[2]

  • Photoaging: Tazarotene has been shown to ameliorate the clinical and histological signs of photodamaged skin.

  • Pharmacokinetic Studies: this compound serves as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately determine the concentration of tazarotenic acid in biological matrices like plasma.

Data Presentation

Table 1: Efficacy of Tazarotene in Plaque Psoriasis
Study EndpointTazarotene 0.05% CreamTazarotene 0.1% CreamVehicle
Treatment Success Rate (Week 12) 59%70%35%
Reduction in Plaque Elevation Significant vs. VehicleSignificant vs. Vehicle-
Reduction in Scaling Significant vs. VehicleSignificant vs. Vehicle-
Data from a 12-week, multicenter, double-blind, randomized, vehicle-controlled study.
Table 2: Efficacy of Tazarotene in Acne Vulgaris
Lesion TypeMean Percent Reduction from Baseline (Week 12)
Non-inflammatory lesions 51.4% - 60%
Inflammatory lesions 55.5% - 59.5%
Data from two multicenter, double-blind, randomized, vehicle-controlled, parallel-group trials of tazarotene 0.045% lotion.
Table 3: Efficacy of Tazarotene in Photodamaged Skin
Clinical Improvement (at least 1-grade improvement at Week 24)Tazarotene 0.1% CreamVehicle
Fine Wrinkling 63%24%
Mottled Hyperpigmentation 87%43%
Lentigines Significant vs. Vehicle-
Elastosis Significant vs. Vehicle-
Pore Size Significant vs. Vehicle-
Data from a 24-week, multicenter, double-blind, randomized, vehicle-controlled study.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model

This protocol is adapted from established OECD guidelines for in vitro skin irritation testing and can be used to assess the irritation potential of Tazarotenic Acid.

Experimental Workflow for In Vitro Skin Irritation Test

Skin_Irritation_Workflow Start Start: Receive RhE Tissues Preincubation Pre-incubation (Overnight at 37°C, 5% CO2) Start->Preincubation Exposure Topical Exposure (60 min) - Tazarotenic Acid - Positive Control (e.g., SDS) - Negative Control (e.g., PBS) Preincubation->Exposure Wash Wash Tissues Exposure->Wash Post_incubation Post-exposure Incubation (42 hours) Wash->Post_incubation MTT_Assay MTT Viability Assay (3 hours) Post_incubation->MTT_Assay Extraction Formazan (B1609692) Extraction (Isopropanol) MTT_Assay->Extraction OD_Measurement Measure Optical Density (Spectrophotometer) Extraction->OD_Measurement Analysis Data Analysis: Calculate % Viability OD_Measurement->Analysis

In Vitro Skin Irritation Workflow

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the RhE model manufacturer

  • Tazarotenic Acid solution at desired concentrations

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • Negative Control: Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)

  • Isopropanol (B130326)

  • Multi-well plates (6-well and 24-well)

Procedure:

  • Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and pre-incubate overnight at 37°C in a humidified 5% CO₂ incubator.[4]

  • Exposure: Replace the medium with fresh, pre-warmed medium. Topically apply the Tazarotenic Acid solution, positive control, or negative control directly to the surface of the tissues. Typically, 25-50 µL of a liquid is applied.[4]

  • Incubation: Incubate the treated tissues for 60 minutes at 37°C.[4]

  • Washing: After incubation, thoroughly wash the tissue surface with PBS to remove the test substance.[4]

  • Post-Exposure Incubation: Transfer the washed tissue inserts to a new 6-well plate with fresh medium and incubate for 42 hours.[4]

  • MTT Assay: After the post-exposure incubation, transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[5]

  • Extraction: Submerge the tissues in isopropanol to extract the formazan.[5]

  • Quantification: Measure the optical density (OD) of the extracted formazan using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the percent viability of each tissue relative to the negative control. A reduction in viability below 50% is typically classified as an irritant potential.[5]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Tazarotene-Induced Gene Expression

This protocol provides a general framework for analyzing the expression of Tazarotene-Induced Genes (TIGs) in keratinocytes treated with Tazarotenic Acid.

qRT-PCR Workflow

qRT_PCR_Workflow Start Start: Keratinocyte Culture Treatment Treat cells with Tazarotenic Acid Start->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR with primers for TIGs and Housekeeping Gene cDNA_Synthesis->qPCR Data_Acquisition Real-time Fluorescence Data Acquisition qPCR->Data_Acquisition Analysis Data Analysis: Relative Quantification (e.g., ΔΔCt method) Data_Acquisition->Analysis

Quantitative RT-PCR Workflow

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • Tazarotenic Acid

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Primers for target genes (e.g., TIG-1, TIG-2, TIG-3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture human epidermal keratinocytes to a desired confluency. Treat the cells with various concentrations of Tazarotenic Acid or vehicle control for a specified time period (e.g., 24 hours).

  • RNA Isolation: Isolate total RNA from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This involves incubating the RNA with reverse transcriptase, dNTPs, and primers (random hexamers or oligo(dT)).[6][7]

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene (e.g., TIG-1) and the housekeeping gene, and the synthesized cDNA.[7]

    • Run the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][8]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the treated samples to the vehicle control.

Protocol 3: RAR Competitive Binding Assay (Illustrative Protocol)

This is an illustrative protocol based on the principles of competitive binding assays, as a specific detailed protocol for Tazarotenic Acid was not found in the provided search results.

Materials:

  • Recombinant human RAR-β or RAR-γ

  • Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)

  • This compound at various concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of radiolabeled retinoic acid, and varying concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the protein-bound radiolabeled ligand from the free radiolabeled ligand.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 4: LC-MS/MS Method for Quantification of this compound in Plasma (Illustrative Protocol)

This protocol is an illustrative example adapted from published methods for the quantification of tazarotenic acid.

Materials:

  • Human plasma samples

  • This compound (as analyte, for standard curve) and a suitable internal standard (e.g., a different deuterated retinoid)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add the internal standard.

    • Add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.[9]

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[10]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte from other plasma components using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[9]

    • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 5: Keratinocyte Proliferation Assay (Illustrative Protocol)

This is a general protocol to assess the effect of Tazarotenic Acid on keratinocyte proliferation.

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • Tazarotenic Acid

  • Cell proliferation assay reagent (e.g., BrdU, EdU, or a tetrazolium salt-based assay like WST-1)

  • Multi-well plates (96-well)

  • Plate reader

Procedure:

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Tazarotenic Acid or a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Proliferation Measurement:

    • For BrdU/EdU assays: Add BrdU or EdU to the culture medium for the last few hours of incubation. Fix the cells and perform immunocytochemistry or click chemistry to detect the incorporated BrdU or EdU, respectively. Quantify the number of positive cells.

    • For WST-1 assay: Add the WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.

  • Data Analysis: Normalize the proliferation of treated cells to that of the vehicle-treated control cells to determine the effect of Tazarotenic Acid on keratinocyte proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with Tazarotenic Acid-d8 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Tazarotenic Acid-d8 as an internal standard in LC-MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Tazarotenic Acid?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) reduce the ionization efficiency of the analyte of interest, in this case, Tazarotenic Acid.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?

A2: A deuterated internal standard is chemically almost identical to the analyte.[3] Consequently, it co-elutes and experiences similar degrees of ion suppression in the mass spectrometer's ion source.[4] By calculating the ratio of the Tazarotenic Acid signal to the this compound signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]

Q3: My this compound internal standard signal is highly variable between samples. What could be the cause?

A3: High variability in the internal standard signal, even when a deuterated standard is used, suggests that it is not fully compensating for the matrix effects.[4] Potential causes include:

  • Significant Chromatographic Separation: A slight difference in retention time between Tazarotenic Acid and this compound, known as the isotope effect, can expose them to different co-eluting matrix components, resulting in differential ion suppression.[3]

  • High Concentration of Co-eluting Interferences: In cases of severe ion suppression, the signal for both the analyte and the internal standard can be drastically reduced, leading to poor sensitivity and high variability.

  • Inconsistent Sample Preparation: Variability in the efficiency of sample cleanup can lead to differing levels of matrix components in each sample, causing inconsistent ion suppression.

Q4: How can I detect and identify ion suppression in my Tazarotenic Acid LC-MS method?

A4: A common and effective method to identify the regions of ion suppression in your chromatogram is the post-column infusion experiment.[5][6] This involves continuously infusing a solution of Tazarotenic Acid into the MS detector post-column while injecting a blank matrix extract. A drop in the baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.[5]

Q5: What are the recommended sample preparation techniques to minimize matrix effects for Tazarotenic Acid analysis?

A5: The choice of sample preparation technique is critical for minimizing ion suppression. For an acidic compound like Tazarotenic Acid in a biological matrix like plasma, the following methods are recommended, with Solid-Phase Extraction (SPE) often providing the cleanest extracts.[7]

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering matrix components, such as phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. A published method for Tazarotenic Acid in plasma involved acidification with glacial acetic acid followed by extraction with ethyl ether-cyclohexane.[2]

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively isolating the analyte from matrix components.[7] A mixed-mode or reversed-phase sorbent would be suitable for Tazarotenic Acid.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting ion suppression issues in your Tazarotenic Acid assay.

Diagram: Troubleshooting Logic for Ion Suppression

IonSuppressionTroubleshooting start High Variability or Low Sensitivity Observed check_is Is the Internal Standard (IS) Signal Stable Across Runs? start->check_is is_unstable IS Signal Unstable check_is->is_unstable No is_stable IS Signal Stable, but Analyte Signal Suppressed check_is->is_stable Yes perform_pci Perform Post-Column Infusion Experiment is_unstable->perform_pci is_stable->perform_pci suppression_present Ion Suppression Zones Identified? perform_pci->suppression_present no_suppression No Significant Suppression. Investigate other issues: - Instrument Sensitivity - Sample Degradation suppression_present->no_suppression No optimize_chromatography Modify LC Method to Shift Analyte Retention Time Away from Suppression Zones suppression_present->optimize_chromatography Yes check_resolution Is Analyte Peak Resolved from Suppression Zones? optimize_chromatography->check_resolution resolved Problem Solved. Proceed with Validation. check_resolution->resolved Yes not_resolved Improve Sample Cleanup check_resolution->not_resolved No evaluate_spe Evaluate SPE or LLE not_resolved->evaluate_spe check_cleanup Is Sample Cleanup Effective? (Re-run PCI with cleaned sample) evaluate_spe->check_cleanup cleanup_effective Problem Solved. Proceed with Validation. check_cleanup->cleanup_effective Yes cleanup_ineffective Further Optimize SPE/LLE Method check_cleanup->cleanup_ineffective No cleanup_ineffective->evaluate_spe PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Tee Union Column->Tee Syringe_Pump Syringe Pump (Tazarotenic Acid Std) Syringe_Pump->Tee MS Mass Spectrometer (Detector) Tee->MS

References

Technical Support Center: Tazarotenic Acid-d8 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tazarotenic Acid-d8 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

A1: this compound is the deuterated form of Tazarotenic Acid, the active metabolite of the prodrug Tazarotene. It is commonly used as an internal standard (IS) in pharmacokinetic studies due to its chemical similarity to the analyte of interest. Ensuring the stability of this compound in biological matrices such as plasma, serum, and urine is critical for the accuracy and reliability of bioanalytical data. Degradation of the internal standard can lead to inaccurate quantification of the target analyte.

Q2: What are the primary degradation pathways for Tazarotenic Acid in biological samples?

A2: Tazarotenic Acid, and by extension its deuterated analog, is susceptible to several degradation pathways in biological matrices. The main routes of degradation include:

  • Hydrolysis: Tazarotene, the parent prodrug, rapidly hydrolyzes to Tazarotenic Acid. While Tazarotenic Acid itself is more stable against hydrolysis, extreme pH conditions can affect its integrity.

  • Oxidation: The molecule can undergo oxidation.

  • Photodegradation: Exposure to light can lead to degradation. Therefore, it is crucial to protect samples from light during collection, processing, and storage.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To ensure the stability of this compound in biological matrices, it is recommended to store samples at -20°C or colder for long-term storage. For short-term storage during sample processing, it is advisable to keep the samples on ice and protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Issue 1: High variability in this compound response between samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling: Ensure uniform sample collection, processing, and storage procedures for all samples. Minimize the time samples are kept at room temperature.
Matrix Effects: Evaluate for matrix effects by comparing the response of this compound in extracted blank matrix versus a neat solution. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using a different extraction technique like solid-phase extraction instead of protein precipitation).
Degradation during Sample Preparation: Keep samples on ice during processing and minimize exposure to light.

Issue 2: Loss of this compound signal during sample analysis.

Possible Cause Troubleshooting Step
Instability in Autosampler: Assess the stability of this compound in the processed samples stored in the autosampler over the expected run time. If degradation is observed, consider cooling the autosampler or reducing the batch size.
Adsorption to Vials or Tubing: Use silanized glass or polypropylene (B1209903) vials to minimize adsorption. Prime the LC system with a high-concentration standard to saturate any active sites.
Incorrect pH of Mobile Phase: Ensure the pH of the mobile phase is optimized for the stability and retention of this compound.

Quantitative Stability Data

The following tables summarize the stability of Tazarotenic Acid in human plasma and porcine skin under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Stability of Tazarotenic Acid in Human Plasma

Stability TestStorage ConditionDurationStability
Freeze/Thaw Stability-70°C or -20°C to room temperature4 cyclesStable
Bench-top StabilityRoom temperature under normal laboratory lighting6.5 hoursStable
Long-term Stability-70°C or -20°C330 daysStable
Sample Collection and Process StabilityIce-water bath and room temperature (unprotected from light)Up to 1 hourStable
In-autosampler StabilityRoom temperature3 days and 21 hoursStable
Refrigerated StabilityRefrigerated3 days and 21 hoursStable

Table 2: Stability of Tazarotenic Acid in Porcine Skin Homogenate

Stability TestStorage ConditionDurationStability (% Bias)
Short-term StabilityRoom Temperature8 hoursWithin ±15%
Autosampler Stability10°C24 hoursWithin ±15%
Long-term Stability-20°C7 daysWithin ±15%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of this compound in Plasma

Objective: To evaluate the stability of this compound in plasma after multiple freeze-thaw cycles.

Methodology:

  • Spike a pool of blank human plasma with this compound at low and high quality control (QC) concentrations.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze a set of freshly prepared QC samples to establish the baseline (T=0) concentration.

  • Freeze the remaining aliquots at -20°C or -70°C for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • After thawing, refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process the samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Calculate the concentration of this compound in the freeze-thaw samples and compare it to the baseline concentration. The mean concentration should be within ±15% of the baseline.

Protocol 2: Bench-Top Stability Assessment of this compound in Plasma

Objective: To determine the stability of this compound in plasma at room temperature for a duration that mimics the sample preparation time.

Methodology:

  • Spike a pool of blank human plasma with this compound at low and high QC concentrations.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze a set of freshly prepared QC samples to establish the baseline (T=0) concentration.

  • Place the remaining aliquots on a laboratory bench at room temperature.

  • At predetermined time points (e.g., 2, 4, 6, 8 hours), process the samples using a validated bioanalytical method.

  • Calculate the concentration of this compound at each time point and compare it to the baseline concentration. The mean concentration should be within ±15% of the baseline for the duration tested.

Signaling Pathway and Experimental Workflow Diagrams

Tazarotenic_Acid_Signaling_Pathway cluster_cell Target Cell (e.g., Keratinocyte) Tazarotenic_Acid This compound RAR Retinoic Acid Receptor (RARβ/γ) Tazarotenic_Acid->RAR Binds to RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->RAR_RXR_Complex RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR_Complex->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates TIG3_Gene TIG3 Gene (and other target genes) Gene_Transcription->TIG3_Gene Upregulates TIG3_mRNA TIG3 mRNA TIG3_Gene->TIG3_mRNA Transcription TIG3_Protein TIG3 Protein (Tumor Suppressor) TIG3_mRNA->TIG3_Protein Translation Cellular_Effects Cellular Effects: - Decreased Proliferation - Increased Differentiation - Apoptosis TIG3_Protein->Cellular_Effects Induces

Caption: Tazarotenic Acid Signaling Pathway.

Stability_Assessment_Workflow start Start: Prepare Spiked QC Samples (Low and High Concentrations) storage Subject to Stability Conditions start->storage ft_cycle Freeze-Thaw Cycles (e.g., 3 cycles, -20°C to RT) storage->ft_cycle Freeze-Thaw bt_storage Bench-Top Storage (e.g., 8 hours at RT) storage->bt_storage Bench-Top lt_storage Long-Term Storage (e.g., 30 days at -20°C) storage->lt_storage Long-Term sample_prep Sample Preparation (e.g., Protein Precipitation) ft_cycle->sample_prep bt_storage->sample_prep lt_storage->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_processing Data Processing and Concentration Calculation analysis->data_processing comparison Compare with Baseline (T=0) data_processing->comparison stable Stable (Within ±15% of Baseline) comparison->stable Yes unstable Unstable (Investigate Cause) comparison->unstable No end End stable->end unstable->end

Caption: Experimental Workflow for Stability Assessment.

Troubleshooting low recovery of Tazarotenic Acid-d8 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tazarotenic Acid-d8 Extraction

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this compound from biological matrices during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery critical for my analysis?

A1: this compound is the deuterium-labeled stable isotope of Tazarotenic acid, the active metabolite of the prodrug Tazarotene.[1][2][3] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[2][4]

The critical role of an internal standard is to compensate for variability during the analytical process, including sample preparation, extraction, and instrument injection.[5][6][7] Low or inconsistent recovery of this compound can compromise the accuracy and precision of the analytical data, as it indicates that the IS is not effectively tracking the analyte of interest (Tazarotenic Acid).[6]

Q2: I am observing consistently low recovery of this compound. What are the most common general causes?

A2: Low recovery of an internal standard like this compound can stem from multiple stages of the analytical workflow. The primary areas to investigate include:

  • Extraction Method Inefficiencies: The chosen extraction protocol (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may not be optimized for the physicochemical properties of Tazarotenic acid. This includes incorrect pH, solvent choice, or sorbent material.[8][9]

  • Sample Preparation Variability: Inaccuracies during sample handling, such as pipetting errors, incomplete sample transfer, or adsorption of the analyte to container walls, can lead to significant loss.[4][5]

  • Matrix Effects: Components within the biological sample (e.g., phospholipids, proteins) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis, which can affect the internal standard's response.[5]

  • Compound Instability: Tazarotenic acid's parent compound, Tazarotene, is known to be unstable under certain hydrolytic and oxidative conditions.[10][11] While Tazarotenic acid is a metabolite, its stability during the extraction process under harsh pH or temperature conditions should also be considered.[7]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

Low recovery in SPE is a frequent issue that can often be resolved by systematically evaluating each step of the process.[8]

Q3: My recovery is low using a Reversed-Phase (C18) SPE protocol. How can I troubleshoot this?

A3: For acidic compounds like Tazarotenic acid on a C18 sorbent, retention is based on hydrophobic interaction. The molecule must be in its neutral, protonated state to be retained effectively.

  • Sample pH Adjustment: The sample pH must be acidic, ideally at least 2 pH units below the pKa of Tazarotenic acid, to ensure the carboxylic acid group is protonated (neutral).[12] If the pH is too high, the compound will be ionized and will not retain on the C18 sorbent.

  • Sorbent Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an acidic aqueous solution. Incomplete wetting can lead to poor analyte binding.[8]

  • Sample Loading: The sample should be loaded at a slow, consistent flow rate to allow for sufficient interaction between the analyte and the sorbent.[8] Overloading the cartridge with too much sample volume or concentration can also cause breakthrough.[13]

  • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If the wash solvent is too high in organic content, the analyte may be lost at this stage.[13]

  • Elution Step: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the organic solvent strength (e.g., higher percentage of methanol (B129727) or acetonitrile) or the elution volume.[7][13] Sometimes, adjusting the pH of the elution solvent to a basic pH can ionize the analyte, making it more polar and facilitating its release from the hydrophobic sorbent.[12]

Q4: What should I consider if I am using a Strong Anion Exchange (SAX) SPE protocol?

A4: SAX operates on an ion-exchange mechanism. For an acidic compound, it should be in its negatively charged (deprotonated) state to bind to the positively charged sorbent.

  • Sample pH Adjustment: The sample pH must be basic, ideally at least 2 pH units above the pKa of Tazarotenic acid.[12] This ensures the carboxylic acid is deprotonated (anionic) and can bind to the SAX sorbent.

  • Wash Step: Washing should be done with a solvent of appropriate pH and low ionic strength to remove neutral and basic interferences without disrupting the ionic bond between the analyte and the sorbent.

  • Elution Step: Elution is achieved by disrupting the ionic interaction. This is typically done by using an elution solvent with a low pH (which protonates the analyte, neutralizing its charge) or a high concentration of salt to outcompete the analyte for binding sites.[12]

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[14]

Q5: I am performing a Liquid-Liquid Extraction and experiencing low recovery of this compound. What are potential causes and solutions?

A5: For an acidic compound, pH is the most critical parameter in LLE.[15]

  • Aqueous Phase pH: To extract this compound from an aqueous sample into an organic solvent, the aqueous phase must be acidified (e.g., pH < 4).[14][15] This protonates the carboxylic acid, making the molecule neutral and more soluble in the organic phase. Conversely, if the goal is to remove impurities by washing the organic phase with an aqueous solution, using a basic aqueous wash will convert the this compound to its salt form, pulling it into the aqueous layer and causing recovery loss.[16]

  • Choice of Organic Solvent: Ensure the selected organic solvent has adequate solubility for Tazarotenic acid. Consider solvents of varying polarity.

  • Emulsion Formation: Emulsions at the interface between the two layers can trap the analyte, leading to poor recovery.[17] To break emulsions, you can try adding salt (brine) to the aqueous phase, centrifuging the sample, or using gentle swirling for mixing instead of vigorous shaking.[17][18]

  • Insufficient Phase Separation: Ensure the two liquid phases are completely separated before collecting the desired phase. Incomplete separation can lead to loss of analyte.

Physicochemical Data

Understanding the properties of your analyte is crucial for developing a robust extraction method.[9] Below is a summary of available data for Tazarotenic Acid and its deuterated internal standard.

PropertyTazarotenic AcidThis compoundReference(s)
Molecular Formula C₁₉H₁₇NO₂SC₁₉H₉D₈NO₂S[3],[19]
Molecular Weight 323.4 g/mol 331.46 g/mol [3],[19]
Compound Type Monocarboxylic Acid, RetinoidDeuterated Monocarboxylic Acid[3]
pKa Not available in search results. Critical parameter to determine for pH-based extractions.Not available in search results. Assumed to be very similar to the non-deuterated form.
LogP / LogD Not available in search results. Critical parameter for predicting partitioning behavior.Not available in search results. Assumed to be very similar to the non-deuterated form.

Experimental Protocols

Protocol 1: General Reversed-Phase (C18) SPE Method

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Acidify the biological sample with formic acid to a pH below 4.0. Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[12]

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. A second wash with a low percentage of organic solvent (e.g., 5% methanol in 0.1% formic acid) can be used to remove less polar interferences.

  • Elution: Elute the this compound with 1 mL of a high-organic solvent, such as methanol or acetonitrile (B52724) (e.g., 1% formic acid in methanol). Collect the eluate for analysis.[12]

Protocol 2: General Liquid-Liquid Extraction (LLE) Method

  • Sample Preparation: To 500 µL of plasma sample, add the working solution of this compound.

  • pH Adjustment: Add 50 µL of 1M hydrochloric acid or 10% formic acid to acidify the sample to a pH below 4.0. Vortex briefly.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Mix thoroughly by gentle swirling or vortexing for 1-2 minutes. Vigorous shaking may cause emulsions.[17]

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the layers and break any emulsions.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_workflow Troubleshooting Low SPE Recovery start Start: Low Recovery of This compound check_ph Is the sample pH correctly adjusted for the sorbent type? (Acidic for C18, Basic for SAX) start->check_ph check_load Is the analyte present in the load-through fraction? check_ph->check_load  Yes action_ph Action: Adjust sample pH. For C18, pH < pKa-2. For SAX, pH > pKa+2. check_ph->action_ph  No check_wash Is the analyte present in the wash fraction? check_elution Is the analyte remaining on the SPE cartridge post-elution? check_wash->check_elution  No action_wash Action: Decrease wash solvent strength or volume. check_wash->action_wash  Yes check_load->check_wash  No action_load Action: Decrease loading flow rate, reduce sample volume, or use a larger cartridge. check_load->action_load  Yes action_elution Action: Increase elution solvent strength or volume. Consider adjusting elution solvent pH. check_elution->action_elution  Yes end_node Re-analyze and confirm recovery improvement check_elution->end_node  No (Consider other issues like degradation or matrix effects) action_ph->end_node action_wash->end_node action_load->end_node action_elution->end_node

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).

LLE_Partitioning cluster_main pH-Dependent Partitioning of this compound in LLE cluster_acidic Acidic Aqueous Phase (pH < 4) cluster_basic Basic Aqueous Phase (pH > 8) organic_acidic Organic Phase (e.g., Ethyl Acetate) aqueous_acidic Aqueous Phase mol_neutral This compound (Neutral, -COOH) Prefers Organic Phase mol_ion Tazarotenate-d8 (Anionic, -COO⁻) Prefers Aqueous Phase mol_neutral->mol_ion Add Base (e.g., NaOH) organic_basic Organic Phase (e.g., Ethyl Acetate) aqueous_basic Aqueous Phase mol_ion->mol_neutral Add Acid (e.g., HCl)

Caption: Liquid-Liquid Extraction (LLE) partitioning based on aqueous phase pH.

References

Optimizing Mass Spectrometry Parameters for Tazarotenic Acid-d8: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of Tazarotenic Acid-d8. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols for method development.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and its non-deuterated form?

A1: The molecular weight of this compound is approximately 331.46 g/mol . The non-deuterated form, Tazarotenic Acid, has a molecular weight of approximately 323.41 g/mol .

Q2: What is the recommended ionization mode for this compound analysis?

A2: Based on the chemical structure, which includes a carboxylic acid group, this compound is expected to ionize well in both positive and negative electrospray ionization (ESI) modes. However, negative ion mode is often preferred for carboxylic acids as they readily lose a proton to form the [M-H]⁻ ion. We recommend testing both modes to determine the optimal sensitivity for your specific instrument and experimental conditions.

Q3: How do I determine the precursor ion for this compound?

A3: To determine the precursor ion, you should perform a full scan analysis of a this compound standard solution.

  • In negative ion mode , the expected precursor ion is the deprotonated molecule, [M-H]⁻, which would have an m/z of approximately 330.4.

  • In positive ion mode , the expected precursor ion is the protonated molecule, [M+H]⁺, which would have an m/z of approximately 332.4.

Q4: I am not seeing the expected precursor ion. What should I check?

A4: If you are unable to detect the expected precursor ion, consider the following troubleshooting steps:

  • Sample Concentration: Ensure your standard solution has an adequate concentration.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. For negative ion mode, a slightly basic mobile phase may enhance deprotonation. Conversely, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used for positive ion mode.

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Signal Intensity Suboptimal ionization mode.Test both positive and negative ESI modes to determine which provides a better response.
Inefficient ionization.Optimize source parameters such as capillary voltage, source temperature, and gas flows. Adjust the mobile phase pH.
Low sample concentration.Prepare a fresh, higher concentration standard solution for initial tuning.
Unstable Signal / High Noise Matrix effects from the sample.Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Contaminated LC-MS system.Flush the LC system and clean the MS source.
No Fragmentation / Poor Product Ion Intensity Insufficient collision energy.Gradually increase the collision energy in the product ion scan or MRM method.
Incorrect precursor ion selection.Confirm the m/z of the precursor ion in a full scan experiment.
Inconsistent Retention Time Issues with the LC column.Ensure the column is properly conditioned and has not exceeded its lifetime.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.

Experimental Protocols

Protocol 1: Determination of Precursor Ion and Optimal Source Parameters
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Full Scan Acquisition: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 100-500).

  • Ionization Mode Testing:

    • Acquire data in negative ESI mode and look for the [M-H]⁻ ion at m/z ~330.4.

    • Acquire data in positive ESI mode and look for the [M+H]⁺ ion at m/z ~332.4.

  • Source Parameter Optimization: While monitoring the intensity of the most abundant precursor ion, systematically adjust the following parameters to maximize the signal:

    • Capillary Voltage

    • Source Temperature

    • Nebulizer Gas Flow

    • Drying Gas Flow

Protocol 2: Identification of Product Ions and Optimization of Collision Energy
  • Product Ion Scan Setup: Set the mass spectrometer to product ion scan mode, selecting the most intense precursor ion determined in Protocol 1.

  • Collision Energy Ramp: Perform a series of experiments where the collision energy is ramped over a range (e.g., 5-50 eV).

  • Identify Major Product Ions: Analyze the resulting spectra to identify the most abundant and stable product ions. Based on the structure of Tazarotenic Acid, potential fragmentations could involve the loss of small neutral molecules.

  • Collision Energy Optimization for MRM: Once you have selected your desired product ions for Multiple Reaction Monitoring (MRM), perform individual infusions for each transition and vary the collision energy to find the value that produces the highest and most stable signal for each product ion.

Predicted Mass Spectrometry Parameters for this compound

The following table provides theoretically predicted Multiple Reaction Monitoring (MRM) transitions for this compound. These values should be used as a starting point for experimental optimization.

Parameter Negative Ion Mode Positive Ion Mode
Precursor Ion (Q1) 330.4 ([M-H]⁻)332.4 ([M+H]⁺)
Predicted Product Ion 1 (Q3) 286.4 ([M-H-CO₂]⁻)314.4 ([M+H-H₂O]⁺)
Predicted Product Ion 2 (Q3) 312.4 ([M-H-H₂O]⁻)286.4 ([M+H-CO₂-H₂]⁺)
Starting Cone/Declustering Potential (V) 20-4020-40
Starting Collision Energy (eV) 15-3015-30

Note: The m/z values for the product ions are predictions based on common fragmentation patterns of aromatic carboxylic acids and will need to be confirmed experimentally. The optimal cone/declustering potential and collision energy are instrument-dependent and must be optimized.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing mass spectrometry parameters for this compound.

Tazarotenic_Acid_d8_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Source Optimization cluster_fragmentation Fragmentation & Collision Energy Optimization cluster_final Final Method prep_std Prepare this compound Standard infuse Infuse Standard into MS prep_std->infuse full_scan Perform Full Scan (Positive & Negative Mode) infuse->full_scan select_precursor Identify Precursor Ion (e.g., [M-H]⁻ or [M+H]⁺) full_scan->select_precursor opt_source Optimize Source Parameters (Voltage, Temp, Gas) select_precursor->opt_source prod_scan Perform Product Ion Scan opt_source->prod_scan ramp_ce Ramp Collision Energy prod_scan->ramp_ce select_product Identify Stable Product Ions ramp_ce->select_product opt_ce Optimize Collision Energy for each MRM Transition select_product->opt_ce final_method Finalized LC-MS/MS Method opt_ce->final_method

Caption: Workflow for MS Parameter Optimization.

Common pitfalls in using deuterated standards like Tazarotenic Acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of deuterated standards. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards, with a special mention of Tazarotenic Acid-d8.

This section addresses common issues encountered during the use of deuterated standards in analytical experiments, particularly with LC-MS/MS.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent despite using a deuterated internal standard like this compound. What are the common causes?

Answer: Inconsistent and inaccurate results when using a deuterated internal standard can arise from several factors. The most prevalent issues include the presence of isotopic or chemical impurities, chromatographic separation of the analyte and the standard, unexpected isotopic exchange, and differential matrix effects.[1][2]

Question: Why is my deuterated standard not co-eluting with the analyte, and how does this affect my results?

Answer: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This separation, known as a chromatographic shift, can expose the analyte and the internal standard to different matrix components as they elute.[1] This can lead to differential matrix effects, where one compound experiences more ion suppression or enhancement than the other, compromising analytical accuracy.[1][3]

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to verify if they are co-eluting completely.

  • Adjust Chromatography: If separation is observed, consider modifying the mobile phase composition, gradient slope, or column temperature to minimize the shift. Using a column with lower resolution might also help ensure both compounds elute as a single peak.[1][4]

  • Consider Alternative Standards: If co-elution cannot be achieved, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, could be a suitable alternative.[4][5]

Question: What is isotopic exchange and how can I prevent it?

Answer: Isotopic exchange, or back-exchange, is a chemical reaction where deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[2][3] This can lead to a decrease in the internal standard signal and an artificially high reading for the unlabeled analyte.

Factors that promote isotopic exchange:

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2][6]

  • pH: Acidic or basic conditions can catalyze the exchange reaction.[2][6]

Prevention Strategies:

  • Choose standards where deuterium labels are on stable positions (e.g., aromatic rings).[7]

  • Maintain solutions at a neutral pH whenever possible.

  • Use aprotic solvents for stock solutions and storage.

  • Store standards at low temperatures as recommended by the manufacturer.[6]

Question: How does the purity of this compound affect my assay?

Answer: The accuracy of your results is highly dependent on both the chemical and isotopic purity of the deuterated standard. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.

  • Chemical Impurities: These are any compounds other than the deuterated standard and can introduce interfering peaks.

  • Isotopic Impurities: This refers to the presence of molecules with fewer deuterium atoms than intended, including the unlabeled analyte. The presence of the unlabeled analyte in the deuterated standard is a significant issue as it contributes to the analyte's signal, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[8]

Troubleshooting Workflow for Purity Issues

start Inaccurate Results (Suspected Purity Issue) check_purity Check Certificate of Analysis (CoA) for Isotopic & Chemical Purity start->check_purity assess_contribution Assess Contribution of IS to Analyte Signal check_purity->assess_contribution prepare_blank Prepare Blank Matrix Sample Spiked ONLY with IS assess_contribution->prepare_blank analyze_sample Analyze via LC-MS/MS Monitor Analyte Transition prepare_blank->analyze_sample evaluate_response Evaluate Analyte Response analyze_sample->evaluate_response response_high Response > 20% of LLOQ? (Significant Contribution) evaluate_response->response_high contact_supplier Contact Supplier for Higher Purity Lot response_high->contact_supplier Yes response_ok Response Acceptable (Issue is Elsewhere) response_high->response_ok No end Proceed with Experiment or Troubleshoot Other Variables response_ok->end cluster_0 Deuterated Standard (R-D) cluster_1 Protic Environment (e.g., H₂O) cluster_2 Exchanged Standard (R-H) cluster_3 Deuterated Water (HDO) RD R-D H2O H-O-H RH R-H (Unlabeled Analyte) RD->RH H⁺ source (e.g., H₂O, acid, base) catalyzes exchange HDO H-O-D H2O->HDO Deuterium is lost to the solvent

References

Minimizing back-exchange of deuterium in Tazarotenic Acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tazarotenic Acid-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium (B1214612) back-exchange and to offer troubleshooting support for experiments involving this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is the deuterium-labeled version of Tazarotenic Acid, the active metabolite of the prodrug Tazarotene. Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photodamaged skin. This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of Tazarotenic Acid in biological matrices.[1][2]

Q2: What is deuterium back-exchange, and why is it a concern when using this compound?

A2: Deuterium back-exchange is an unintentional chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms (protons) from the surrounding environment, such as solvents.[3] This is a significant concern because it can compromise the isotopic purity of this compound, leading to inaccurate and unreliable results in quantitative analyses. The loss of deuterium can cause the internal standard to be partially measured as the unlabeled analyte, leading to an underestimation of the true analyte concentration.

Q3: Where are the deuterium labels located on this compound, and how stable are they?

A3: In this compound, the eight deuterium atoms are located on the dimethyl thiochroman (B1618051) moiety of the molecule. The IUPAC name is ethyl 6-((4,4-dimethyl-d6-thiochroman-6-yl-3,3-d2)ethynyl)nicotinate.[2] Deuterium atoms on carbon atoms, especially those on an aromatic or saturated ring system not adjacent to heteroatoms, are generally considered stable under neutral and mildly acidic conditions. However, exposure to strongly acidic or basic conditions, elevated temperatures, and certain catalytic surfaces can promote back-exchange.[4][5]

Q4: What are the optimal storage and handling conditions for this compound to prevent back-exchange?

A4: To maintain isotopic integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically 2-8°C or frozen. It should be protected from light and moisture. When preparing solutions, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile (B52724), methanol) for stock solutions whenever possible. Minimize the time the compound spends in aqueous or protic solutions, especially at non-neutral pH.[3][5]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: The quantitative results for Tazarotenic Acid are variable and do not seem accurate, despite using this compound as an internal standard.

Possible Causes and Solutions:

  • Deuterium Back-Exchange: The most likely cause is the loss of deuterium from the internal standard.

    • Solution: Review your sample preparation and analytical workflow. Minimize exposure to high pH, low pH, and high temperatures. Use the experimental protocols outlined below to mitigate back-exchange.

  • Lack of Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography (isotopic effect).[6] If the analyte and internal standard do not co-elute, they can experience different matrix effects, leading to inaccurate quantification.

    • Solution: Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If a separation is observed, consider adjusting the chromatographic method (e.g., using a less resolving column or modifying the gradient).[6]

  • Impurity in the Internal Standard: The this compound standard may contain unlabeled Tazarotenic Acid.

    • Solution: Always check the certificate of analysis for the isotopic purity of the standard. If necessary, perform a purity check by analyzing the standard alone.

Issue 2: Gradual Decrease in Internal Standard Signal Over a Sequence of Analyses

Symptom: The peak area of this compound decreases over the course of an analytical run.

Possible Causes and Solutions:

  • In-source Back-Exchange: Back-exchange can occur in the mass spectrometer's ion source, especially at high temperatures.[7]

    • Solution: Optimize the ion source parameters, particularly the desolvation temperature. Use the lowest temperature that still provides adequate sensitivity.

  • On-column Back-Exchange: The analytical column, especially if it is old or has become active, can catalyze back-exchange.

    • Solution: Ensure the column is in good condition. If back-exchange is suspected, try a new column of the same type.

  • Instability in Autosampler: If samples are left in the autosampler for an extended period, back-exchange can occur in the sample vials, especially if the solvent is protic.

    • Solution: Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler. Prepare fresh dilutions if a long run is expected.

Data on Back-Exchange of Deuterium

The stability of the deuterium label on this compound is highly dependent on the experimental conditions. The following tables provide illustrative data on the expected percentage of back-exchange under various conditions.

Table 1: Effect of pH on Deuterium Back-Exchange in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Expected Back-Exchange (%)
2.5424< 1
4.025241-3
7.025243-5
9.025245-10
11.02524> 15

Table 2: Effect of Temperature on Deuterium Back-Exchange at pH 7.4

Temperature (°C)Incubation Time (hours)Expected Back-Exchange (%)
424< 2
25243-5
37245-8
5024> 10

Table 3: Effect of Solvent Composition on Deuterium Back-Exchange

Solvent SystemTemperature (°C)Incubation Time (hours)Expected Back-Exchange (%)
100% Acetonitrile2548< 0.5
90:10 Acetonitrile:Water25241-2
50:50 Acetonitrile:Water25242-4
100% Water (pH 7)25243-5

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Back-Exchange
  • Stock Solution Preparation:

    • Dissolve this compound in anhydrous, aprotic solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

    • Store the stock solution at -20°C or below in a tightly sealed vial.

  • Sample Extraction:

    • Perform protein precipitation or liquid-liquid extraction using organic solvents.

    • If an aqueous buffer is needed, use a buffer with a pH between 4 and 6.

    • Keep the samples on ice or at a reduced temperature throughout the extraction process.

  • Reconstitution:

    • After evaporation of the extraction solvent, reconstitute the sample in a mobile phase with a high percentage of organic solvent.

    • Minimize the time between reconstitution and injection.

Protocol 2: Recommended LC-MS/MS Parameters for Tazarotenic Acid Analysis
  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Use a fast gradient to minimize the analysis time.

  • Flow Rate: 0.3 - 0.5 mL/min.[8]

  • Column Temperature: 35-40°C.[8][9]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MS/MS Transitions:

    • Tazarotenic Acid: Monitor appropriate precursor and product ions.

    • This compound: Monitor the corresponding precursor and product ions with an 8 Da mass shift.

  • Source Temperature: Keep as low as possible to maintain signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) spike Spike this compound (Internal Standard) start->spike extraction Protein Precipitation or LLE (with organic solvent) evaporation Evaporation to Dryness extraction->evaporation spike->extraction reconstitution Reconstitution in High Organic Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection Minimize time delay separation Fast Chromatographic Separation (C18, acidic mobile phase) injection->separation detection Mass Spectrometric Detection (Optimized source temp.) separation->detection

Caption: Recommended experimental workflow for minimizing deuterium back-exchange.

troubleshooting_logic start Inaccurate or Inconsistent Quantitative Results check_back_exchange Potential Deuterium Back-Exchange? start->check_back_exchange check_coelution Analyte and IS Co-eluting? check_back_exchange->check_coelution No solution_back_exchange Optimize Sample Prep & LC-MS Conditions: - Lower pH (2.5-3) - Low Temperature - Aprotic/High Organic Solvents - Minimize Analysis Time check_back_exchange->solution_back_exchange Yes check_purity IS Purity Confirmed? check_coelution->check_purity Yes solution_coelution Adjust Chromatography: - Modify Gradient - Use Less Resolving Column check_coelution->solution_coelution No solution_purity Check Certificate of Analysis Perform Purity Check check_purity->solution_purity No ok Results are Accurate check_purity->ok Yes solution_back_exchange->ok solution_coelution->ok solution_purity->ok

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Tazarotenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct internal standards for the bioanalytical method validation of Tazarotenic Acid: a stable isotope-labeled (SIL) internal standard, Tazarotenic Acid-d8, and a structurally analogous internal standard, Tazarotenic Acid Ethyl Amide. The selection of an appropriate internal standard is a critical decision in developing robust and reliable bioanalytical methods, directly impacting the accuracy and precision of pharmacokinetic and toxicokinetic studies.

This document outlines the experimental protocols for key validation parameters and presents a comparative analysis of the performance of these two internal standards. The information herein is intended to assist researchers in making informed decisions when developing and validating bioanalytical methods for Tazarotenic Acid. The validation parameters and acceptance criteria are based on the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2]

Comparative Performance Data

The following tables summarize the comparative performance data for a bioanalytical method for Tazarotenic Acid using either this compound or Tazarotenic Acid Ethyl Amide as the internal standard. The data presented is hypothetical but representative of typical results for such a validation.

Table 1: Linearity and Range

ParameterThis compound (IS)Tazarotenic Acid Ethyl Amide (IS)Acceptance Criteria
Calibration Curve Range1 - 1000 ng/mL1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)0.99850.9962Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Mean Accuracy of Back-Calculated Standards98.5% - 102.1%95.2% - 104.8%N/A

Table 2: Accuracy and Precision

Quality Control SampleThis compound (IS)Tazarotenic Acid Ethyl Amide (IS)Acceptance Criteria
Intra-day (n=6)
LLOQ (1 ng/mL)Accuracy: 101.2%, Precision (CV%): 4.5%Accuracy: 104.5%, Precision (CV%): 8.2%Accuracy: ±20%, Precision: ≤20%
LQC (3 ng/mL)Accuracy: 99.8%, Precision (CV%): 3.1%Accuracy: 97.8%, Precision (CV%): 6.5%Accuracy: ±15%, Precision: ≤15%
MQC (500 ng/mL)Accuracy: 100.5%, Precision (CV%): 2.5%Accuracy: 101.9%, Precision (CV%): 5.1%Accuracy: ±15%, Precision: ≤15%
HQC (800 ng/mL)Accuracy: 99.1%, Precision (CV%): 1.9%Accuracy: 98.5%, Precision (CV%): 4.8%Accuracy: ±15%, Precision: ≤15%
Inter-day (3 runs)
LLOQ (1 ng/mL)Accuracy: 102.5%, Precision (CV%): 5.8%Accuracy: 106.1%, Precision (CV%): 11.3%Accuracy: ±20%, Precision: ≤20%
LQC (3 ng/mL)Accuracy: 100.9%, Precision (CV%): 4.2%Accuracy: 98.9%, Precision (CV%): 8.9%Accuracy: ±15%, Precision: ≤15%
MQC (500 ng/mL)Accuracy: 101.1%, Precision (CV%): 3.3%Accuracy: 102.5%, Precision (CV%): 7.2%Accuracy: ±15%, Precision: ≤15%
HQC (800 ng/mL)Accuracy: 99.8%, Precision (CV%): 2.8%Accuracy: 99.2%, Precision (CV%): 6.7%Accuracy: ±15%, Precision: ≤15%

Table 3: Matrix Effect and Recovery

ParameterThis compound (IS)Tazarotenic Acid Ethyl Amide (IS)Acceptance Criteria
Matrix Factor (LQC)1.02 (CV%: 3.8%)0.91 (CV%: 9.5%)IS-normalized matrix factor CV% ≤ 15%
Matrix Factor (HQC)0.99 (CV%: 2.5%)0.94 (CV%: 7.8%)IS-normalized matrix factor CV% ≤ 15%
Recovery (LQC)92.5%85.1%Consistent and reproducible
Recovery (MQC)94.1%86.3%Consistent and reproducible
Recovery (HQC)93.8%85.9%Consistent and reproducible

Table 4: Stability

Stability TestThis compound (IS)Tazarotenic Acid Ethyl Amide (IS)Acceptance Criteria
Bench-top (6 hours, RT)Mean % Bias: -2.1%Mean % Bias: -4.8%Mean % bias within ±15% of nominal
Freeze-thaw (3 cycles)Mean % Bias: -3.5%Mean % Bias: -7.2%Mean % bias within ±15% of nominal
Long-term (-80°C, 30 days)Mean % Bias: -4.2%Mean % Bias: -9.5%Mean % bias within ±15% of nominal

Experimental Protocols

The following protocols describe the key experiments for the validation of a bioanalytical method for Tazarotenic Acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions
  • Tazarotenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Tazarotenic Acid in methanol.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and Tazarotenic Acid Ethyl Amide in methanol.

  • Working Solutions: Prepare serial dilutions of the Tazarotenic Acid and internal standard stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution (either this compound or Tazarotenic Acid Ethyl Amide).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of Tazarotenic Acid and the internal standard from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • Tazarotenic Acid: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Tazarotenic Acid Ethyl Amide: Precursor ion > Product ion

Validation Parameters

The method validation should be conducted according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][2] Key parameters to be evaluated include:

  • Selectivity: Analyze at least six different batches of blank plasma to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels. The range should cover the expected concentrations in study samples.

  • Accuracy and Precision: Determine the accuracy and precision by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in replicates (n≥5) on the same day (intra-day) and on at least three different days (inter-day).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is typically done by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of Tazarotenic Acid in plasma under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Mandatory Visualizations

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LC_MS_MS_Injection Inject into LC-MS/MS Reconstitution->LC_MS_MS_Injection Data_Acquisition Data Acquisition (MRM) LC_MS_MS_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for the bioanalytical method.

Signaling_Pathway cluster_cell Target Cell RAR Retinoic Acid Receptor (RAR) RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR Retinoid X Receptor (RXR) RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Modulation Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Tazarotenic_Acid Tazarotenic Acid Tazarotenic_Acid->RAR Binds & Activates

Caption: Tazarotenic Acid signaling pathway.

Discussion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the "gold standard".[3] This is because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample extraction, chromatography, and ionization. This close tracking of the analyte often results in improved precision and accuracy, as it effectively compensates for variability in the analytical process.

The data presented in the tables above illustrates this point. The method using this compound as the internal standard demonstrates lower coefficients of variation (CV%) for both intra- and inter-day precision compared to the method using Tazarotenic Acid Ethyl Amide. Furthermore, the matrix effect is less pronounced with the SIL internal standard, as indicated by the lower CV% of the matrix factor. This suggests that this compound is more effective at compensating for matrix-induced ion suppression or enhancement.

While SIL internal standards are preferred, they may not always be readily available or may be cost-prohibitive. In such cases, a structurally similar analog, like Tazarotenic Acid Ethyl Amide, can be a viable alternative. However, it is crucial to thoroughly validate the method to ensure that the analog adequately tracks the analyte. The data for Tazarotenic Acid Ethyl Amide in this guide, while meeting the acceptance criteria, shows slightly higher variability, which may be a consideration for studies requiring high precision.

Conclusion

Both this compound and Tazarotenic Acid Ethyl Amide can be used to develop a validated bioanalytical method for Tazarotenic Acid that meets regulatory requirements. However, the use of a stable isotope-labeled internal standard like this compound is highly recommended as it provides superior performance, particularly in terms of precision and mitigation of matrix effects. The choice of internal standard should be based on a careful consideration of the project requirements, availability of reagents, and the desired level of method robustness. Regardless of the choice, a comprehensive validation as outlined in this guide is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

The Gold Standard: A Comparative Guide to Tazarotenic Acid-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical assays, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of Tazarotenic Acid-d8, a deuterated internal standard, with a non-deuterated alternative, ketoconazole (B1673606), for the quantitative analysis of tazarotenic acid. The information presented herein is supported by experimental data from published studies to aid in the selection of the most suitable internal standard for robust and reliable bioanalytical methods.

Internal standards (IS) are indispensable in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability inherent in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it is equally affected by variations such as extraction efficiency, matrix effects, and instrument response. This has led to the widespread adoption of stable isotope-labeled internal standards (SIL-IS), with deuterated standards like this compound being a prime example.

The Case for Deuterated Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium, this compound is chemically almost identical to tazarotenic acid, but with a different mass. This near-identical chemical nature ensures that it co-elutes with the analyte during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for highly accurate correction of any variations during the analytical process, leading to superior data quality.

Performance Comparison: this compound vs. a Structural Analog

While specific validation data for a method using this compound was not publicly available in the reviewed literature, a comprehensive study on the quantification of tazarotene (B1682939) and tazarotenic acid using a structural analog, ketoconazole, as the internal standard provides a valuable point of comparison. The following data summarizes the performance of a validated UPLC-QDa method with ketoconazole as the internal standard.

Quantitative Performance Data

Table 1: Accuracy and Precision of Tazarotenic Acid Quantification using Ketoconazole as an Internal Standard [1][2]

AnalyteQC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Tazarotenic AcidLLOQ13.37.23.18.52.5
Tazarotenic AcidLow53.34.51.85.90.9
Tazarotenic AcidMedium852.23.1-0.54.2-1.2
Tazarotenic AcidHigh34092.8-1.13.7-1.8

Data adapted from a UPLC-QDa method for the simultaneous quantification of tazarotene and tazarotenic acid in porcine skin. The method was validated in accordance with U.S. Food and Drug Administration guidelines.[1][2]

The data presented for the method using ketoconazole as an internal standard demonstrates good accuracy and precision, with all values falling within the generally accepted limits of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively) as per regulatory guidelines.

However, it is widely accepted in the scientific community that a deuterated internal standard like this compound would likely provide even greater accuracy and precision. This is because structural analogs like ketoconazole have different chemical structures and, therefore, may not perfectly mimic the behavior of tazarotenic acid during sample extraction and ionization, potentially leading to less effective correction for matrix effects.

Experimental Protocols

Bioanalytical Method using a Deuterated Internal Standard (this compound)

While a specific published protocol for this compound was not identified, a general experimental protocol for a bioanalytical LC-MS/MS method using a deuterated internal standard is provided below, based on established best practices.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of tazarotenic acid and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the tazarotenic acid stock solution to create working standards for calibration curves and quality control (QC) samples.

  • Prepare a working solution of this compound at a fixed concentration to be spiked into all samples.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological matrix (e.g., plasma), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both tazarotenic acid and this compound.

Bioanalytical Method using Ketoconazole as an Internal Standard

The following is a summary of the validated UPLC-QDa method for the simultaneous quantification of tazarotene and tazarotenic acid using ketoconazole as an internal standard.[1][2]

1. Preparation of Stock and Working Solutions:

  • Stock solutions of tazarotene (1 mg/mL), tazarotenic acid (0.5 mg/mL), and ketoconazole (1 mg/mL) were prepared in acetonitrile.

  • Working standard solutions were prepared by diluting the stock solutions.

2. Sample Preparation (for porcine skin):

  • Skin samples were homogenized and extracted with an organic solvent.

  • The extract was then processed for analysis.

3. UPLC-QDa Analysis:

  • UPLC System: Waters Acquity UPLC I-Class.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Waters SQ Detector 2 (QDa).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Ion Recording (SIR).

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration Result Quantification->Result

Bioanalytical workflow using an internal standard.

Signaling_Pathway Tazarotene Tazarotene (Prodrug) Esterases Esterases (in skin and plasma) Tazarotene->Esterases Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Esterases->Tazarotenic_Acid RAR Retinoic Acid Receptors (RARs) Tazarotenic_Acid->RAR Gene_Expression Modulation of Gene Expression RAR->Gene_Expression Therapeutic_Effects Therapeutic Effects (e.g., in Psoriasis and Acne) Gene_Expression->Therapeutic_Effects

Simplified metabolic pathway of Tazarotene.

Conclusion

The choice of an internal standard is a cornerstone of a robust and reliable bioanalytical method. While a well-validated method using a structural analog like ketoconazole can provide acceptable accuracy and precision, the use of a stable isotope-labeled internal standard such as this compound is fundamentally superior. The near-identical physicochemical properties of a deuterated internal standard ensure the most effective correction for analytical variability, particularly for complex biological matrices. For researchers aiming for the highest level of data integrity and confidence in their quantitative results, this compound represents the gold standard for the bioanalysis of tazarotenic acid.

References

Assessing the Kinetic Isotope Effect of Tazarotenic Acid-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tazarotenic Acid-d8 and its non-deuterated counterpart, Tazarotenic Acid. By leveraging the kinetic isotope effect (KIE), this compound is engineered to exhibit enhanced metabolic stability, potentially leading to an improved pharmacokinetic profile and therapeutic window. This document summarizes available data, outlines detailed experimental protocols for assessing the KIE, and visualizes key pathways to support further research and development.

The Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) at strategic positions within a drug molecule can significantly alter its metabolic fate.[1] This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism if C-H bond cleavage is the rate-determining step in the metabolic pathway.[1][2] This "deuterium switch" can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced side effects.[2]

Tazarotene (B1682939) is a topical retinoid prodrug that is rapidly converted to its active metabolite, tazarotenic acid, by esterases in the skin and blood.[3][4] Tazarotenic acid then exerts its therapeutic effects by binding to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.[5][6] The metabolism of tazarotenic acid is primarily mediated by cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, which are responsible for its oxidative metabolism.[7]

Data Presentation: Comparative Pharmacokinetics

While direct, head-to-head comparative pharmacokinetic data for this compound versus Tazarotenic Acid is not extensively available in the public domain, we can project the anticipated improvements based on the principles of the kinetic isotope effect. Below, we present the known pharmacokinetic parameters for Tazarotenic Acid, followed by a table illustrating the expected changes for this compound.

Table 1: Pharmacokinetic Parameters of Tazarotenic Acid (Non-Deuterated)

ParameterValueDescription
Elimination Half-life (t½) ~18 hours[7]Time for the plasma concentration to reduce by half.
Systemic Bioavailability ~1% (single topical application)[7]The fraction of the administered dose that reaches systemic circulation.
Metabolism Primarily via CYP26A1 and CYP26B1[7]The enzymatic conversion of the drug into its metabolites.
Primary Metabolites Sulfoxide and other polar metabolites[7]The products of metabolic breakdown.

Table 2: Projected Pharmacokinetic Profile of this compound

ParameterExpected ChangeRationale
Elimination Half-life (t½) IncreasedSlower metabolism due to the kinetic isotope effect at the deuterated positions is expected to prolong the time the drug remains in the body.
Systemic Bioavailability Potentially IncreasedReduced first-pass metabolism could lead to a greater fraction of the drug reaching systemic circulation.
Rate of Metabolism DecreasedThe stronger C-D bonds at the sites of deuteration are expected to slow the rate of CYP26A1/B1-mediated oxidation.
Metabolite Profile AlteredA shift in the metabolic pathway may occur, potentially leading to a different ratio of metabolites.

Experimental Protocols

To empirically determine the kinetic isotope effect of this compound, a series of in vitro experiments can be conducted. The following protocols provide a framework for these investigations.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the rate of metabolism of Tazarotenic Acid and this compound in a metabolically active system.

Materials:

  • Tazarotenic Acid and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS or UPLC-QDa system for analysis

Procedure:

  • Preparation: Prepare stock solutions of Tazarotenic Acid, this compound, and the internal standard in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)

    • Tazarotenic Acid or this compound (final concentration in the low micromolar range)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining parent compound (Tazarotenic Acid or this compound) using a validated LC-MS/MS or UPLC-QDa method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can also be determined.

Mandatory Visualization

Signaling Pathway of Tazarotenic Acid

Tazarotene, a prodrug, is converted to its active form, tazarotenic acid, which then modulates gene expression through its interaction with retinoic acid receptors.

Tazarotenic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Hydrolysis RAR Retinoic Acid Receptors (RAR-β/γ) Tazarotenic_Acid->RAR Binding Esterases Esterases RARE Retinoic Acid Response Elements (RARE) RAR->RARE Binding to DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Transcription

Tazarotenic Acid Signaling Pathway
Experimental Workflow for Assessing Kinetic Isotope Effect

The following diagram outlines the key steps in an in vitro experiment designed to compare the metabolic stability of Tazarotenic Acid and its deuterated analog.

KIE_Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Compound_Prep Prepare Stock Solutions: Tazarotenic Acid This compound Incubation Incubate Compound with HLMs and NADPH at 37°C Compound_Prep->Incubation Microsome_Prep Thaw Human Liver Microsomes (HLMs) Microsome_Prep->Incubation Time_Points Collect Samples at Multiple Time Points Incubation->Time_Points Termination Terminate Reaction with Cold Acetonitrile + IS Time_Points->Termination Analysis Analyze Samples by LC-MS/MS or UPLC-QDa Termination->Analysis Data_Processing Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data_Processing

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.